Fructose-1,6-diphosphate calcium salt
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
calcium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2.Ca/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);/q;+2/p-2/t3-,5-,6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUINQIXDJNFJN-BAOOBMCLSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)OP(=O)([O-])[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)OP(=O)([O-])[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12CaO12P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical and physical properties of Fructose-1,6-diphosphate calcium salt
An In-depth Technical Guide to the Chemical and Physical Properties of Fructose-1,6-diphosphate Calcium Salt
Introduction
Fructose-1,6-diphosphate (FDP), a key intermediate in the glycolytic pathway, plays a pivotal role in cellular energy metabolism. The calcium salt of FDP is a stable, commercially available form of this crucial metabolite, widely utilized in biomedical research and as a therapeutic agent. This guide provides a comprehensive overview of the chemical and physical properties of this compound, offering insights for researchers, scientists, and professionals in drug development.
Chemical Properties
The chemical identity of this compound is fundamental to its application and analysis.
-
Chemical Structure: Fructose-1,6-diphosphate is a fructose sugar with phosphate groups attached to carbons 1 and 6. The calcium salt forms by the ionic interaction between the negatively charged phosphate groups and calcium ions (Ca²⁺).
-
Molecular Formula: C₆H₁₂O₁₂P₂Ca
-
Molecular Weight: 378.17 g/mol
Physical Properties
A thorough understanding of the physical properties of this compound is essential for its proper handling, formulation, and use in experimental settings.
| Property | Description |
| Appearance | White to off-white crystalline powder. |
| Solubility | Soluble in water. The solubility can be influenced by temperature and pH. It is practically insoluble in ethanol and other organic solvents. |
| Hygroscopicity | It is hygroscopic and should be stored in a tightly sealed container in a dry place. |
| Optical Activity | As a chiral molecule, it is optically active. The specific rotation is a key parameter for identity and purity assessment. |
| Stability | The compound is stable under recommended storage conditions. However, it may degrade at high temperatures or in acidic or alkaline solutions. |
Analytical Characterization
A multi-faceted approach is necessary for the comprehensive characterization of this compound, ensuring its identity, purity, and quality.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation, identification, and quantification of this compound.
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a highly polar compound like FDP, ion-exchange or reversed-phase chromatography with an appropriate ion-pairing agent is often employed.
Experimental Protocol: Ion-Exchange HPLC for FDP Analysis
-
Sample Preparation: Accurately weigh and dissolve the this compound in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System and Conditions:
-
Column: A strong anion-exchange (SAX) column is suitable.
-
Mobile Phase: A phosphate buffer gradient is commonly used. For example, a gradient of low to high concentration of potassium phosphate buffer (pH adjusted).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 190-210 nm) or a Refractive Index (RI) detector.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: The retention time of the major peak should correspond to that of a Fructose-1,6-diphosphate standard. The peak area is used to determine the purity and concentration.
Caption: High-Performance Liquid Chromatography (HPLC) workflow for the analysis of this compound.
Spectroscopic Characterization
Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are powerful tools for elucidating the detailed molecular structure of FDP. ³¹P NMR is particularly useful for confirming the presence and chemical environment of the phosphate groups.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups. Key expected absorptions include those for O-H (hydroxyl groups), C-H, P=O (phosphate), and C-O bonds.
-
UV-Visible (UV-Vis) Spectroscopy: Fructose-1,6-diphosphate does not have a strong chromophore, so its UV absorbance is weak and typically at lower wavelengths.
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability and decomposition profile of the salt.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA can be used to determine the water content and the decomposition temperature.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can be used to identify phase transitions, such as melting and decomposition.
Physiological Significance and Applications
Fructose-1,6-diphosphate is a central molecule in the glycolysis pathway, the primary process for cellular energy production.
Role in Glycolysis: FDP is formed from fructose-6-phosphate by the enzyme phosphofructokinase. It is then cleaved by aldolase into two three-carbon molecules: glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, which continue through the glycolytic pathway to produce ATP.
Caption: The central role of Fructose-1,6-diphosphate in the glycolysis pathway.
Therapeutic Applications: Due to its role in energy metabolism, this compound has been investigated for various therapeutic applications, including in cardiovascular conditions and as a component of cardioplegic solutions.
Handling, Storage, and Safety
Proper handling and storage are crucial to maintain the integrity of this compound.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Protect from moisture due to its hygroscopic nature.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid generating dust.
-
Safety: While not considered highly hazardous, it is important to consult the Material Safety Data Sheet (MSDS) for complete safety information before handling. Avoid ingestion and inhalation. In case of contact with eyes or skin, rinse thoroughly with water.
References
-
PubChem. (n.d.). Fructose 1,6-diphosphate calcium salt. National Center for Biotechnology Information. Retrieved from [Link]
Structural analysis of Fructose-1,6-diphosphate and its anomers
An In-depth Technical Guide to the Structural Analysis of Fructose-1,6-bisphosphate and its Anomers
Abstract
Fructose-1,6-bisphosphate (FBP) is a pivotal metabolite in central carbon metabolism, acting as a key intermediate in both glycolysis and gluconeogenesis.[1][2][3] Its chemical structure, far from being static, exists in a dynamic equilibrium of several isomeric forms, including α and β anomers, as well as five-membered (furanose) and six-membered (pyranose) ring structures. The specific conformation and anomeric state of FBP are critical determinants of its recognition and processing by metabolic enzymes, thereby influencing pathway flux and cellular energy homeostasis. This technical guide provides an in-depth exploration of the structural analysis of FBP, detailing the theoretical underpinnings and practical application of key analytical techniques. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state analysis, X-ray crystallography for high-resolution insights into enzyme-bound conformations, and computational modeling as a powerful complementary tool. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of FBP's structural biology and its implications for metabolic regulation and therapeutic intervention.
The Structural Complexity of Fructose-1,6-bisphosphate in Solution
Unlike the simplified linear structures often depicted in introductory textbooks, Fructose-1,6-bisphosphate in an aqueous solution is a complex mixture of interconverting isomers. This equilibrium is fundamental to its biological activity.
-
Cyclization: The open-chain keto form of fructose cyclizes through an intramolecular hemiacetal reaction between the C5 or C6 hydroxyl group and the C2 ketone.[4][5][6]
-
Anomers (α and β): Cyclization creates a new chiral center at C2, the anomeric carbon. This results in two distinct stereoisomers, designated as α and β anomers, which differ in the orientation of the hydroxyl group at C2.[6][7]
-
Ring Forms (Furanose and Pyranose): When the C5 hydroxyl attacks the C2 ketone, a five-membered ring (furanose) is formed. Attack by the C6 hydroxyl results in a six-membered ring (pyranose).[4][5][7][] The presence of phosphate groups at C1 and C6 significantly influences this equilibrium, favoring the furanose form, which is the predominant species in biological systems.[1][4][5]
The biologically active form is generally considered the β-D-fructofuranose isomer.[9] However, the ability of enzymes to select or even catalyze the interconversion between these forms is a key aspect of their mechanism.[10]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. The role of fructose 1,6-bisphosphate-mediated glycolysis/gluconeogenesis genes in cancer prognosis | Aging [aging-us.com]
- 3. The role of fructose 1,6-bisphosphate-mediated glycolysis/gluconeogenesis genes in cancer prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. proprep.com [proprep.com]
- 9. Fructose 1,6-bisphosphate - Wikipedia [en.wikipedia.org]
- 10. The anomeric form of D-fructose 1,6-bisphosphate used as substrate in the muscle and yeast aldolase reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: The Function of Fructose-1,6-bisphosphate in Cancer Cell Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fructose-1,6-bisphosphate (FBP), a central intermediate of glycolysis, has emerged as a critical metabolic regulator and signaling molecule in cancer. Beyond its canonical role, FBP acts as a key allosteric activator of pyruvate kinase M2 (PKM2), dictating the balance between catabolic energy production and anabolic biosynthesis essential for tumor growth. This guide provides a comprehensive analysis of FBP's synthesis, its regulatory functions in metabolic reprogramming, and its influence on mitochondrial homeostasis. We will detail robust experimental methodologies for quantifying FBP and assessing its downstream effects, and explore the therapeutic landscape of targeting the FBP signaling axis. This document is intended for researchers and drug development professionals seeking to understand and exploit the metabolic vulnerabilities conferred by FBP signaling in cancer.
Introduction: The Pivotal Role of a Glycolytic Intermediate
The metabolic landscape of cancer cells is profoundly reprogrammed to support relentless proliferation and survival. A hallmark of this reprogramming is the Warburg effect, characterized by elevated glucose uptake and lactate fermentation, even in the presence of oxygen. While this phenomenon has been observed for nearly a century, the underlying molecular mechanisms are still being actively investigated. Central to this altered metabolism is the glycolytic pathway, which provides not only ATP but also crucial building blocks for anabolic processes.
Fructose-1,6-bisphosphate (FBP) is a key intermediate in this pathway, positioned at a critical commitment step. Traditionally viewed as a simple substrate in a linear metabolic sequence, recent evidence has recast FBP as a pivotal allosteric regulator and a linchpin in the metabolic decisions of cancer cells. Its concentration directly influences the activity of downstream enzymes, thereby controlling the fate of glucose-derived carbons and dictating whether they are channeled for energy production or for the synthesis of nucleotides, lipids, and amino acids. This guide delves into the non-canonical, regulatory functions of FBP, providing a framework for understanding its significance as a therapeutic target.
The Biochemical Nexus: Synthesis and Regulation of FBP
The intracellular concentration of FBP is tightly controlled by the opposing activities of phosphofructokinase 1 (PFK1) and fructose-1,6-bisphosphatase (FBP1). The balance between these two enzymes determines the net flux of metabolites through upper glycolysis and is a critical control point in cellular metabolism.
-
Synthesis via PFK1: PFK1 catalyzes the irreversible phosphorylation of fructose-6-phosphate to FBP, a committed step in glycolysis. In cancer cells, PFK1 activity is often upregulated. Its activity is allosterically enhanced by AMP, indicating a low energy state, and by fructose-2,6-bisphosphate (F-2,6-BP), a potent activator synthesized by PFKFB enzymes. Conversely, PFK1 is inhibited by high levels of ATP and citrate, signaling energy abundance and a surplus of biosynthetic intermediates.
-
Hydrolysis via FBP1: FBP1 catalyzes the reverse reaction, the dephosphorylation of FBP back to fructose-6-phosphate, a key step in gluconeogenesis. In many cancer types, FBP1 expression is suppressed, which serves to maintain a high glycolytic flux by preventing the futile cycling of FBP. This suppression is often mediated by epigenetic silencing or hypoxia-inducible factors.
Caption: Regulation of Fructose-1,6-bisphosphate (FBP) levels.
FBP as a Master Allosteric Regulator
The significance of FBP in cancer metabolism extends far beyond its role as a glycolytic intermediate. It functions as a critical signaling molecule that directly communicates the status of upper glycolysis to downstream metabolic checkpoints.
The FBP-PKM2 Axis: A Gatekeeper for Anabolism
Perhaps the most critical function of FBP in cancer cells is its role as an allosteric activator of the M2 isoform of pyruvate kinase (PKM2). PKM2 is preferentially expressed in embryonic and cancer cells and catalyzes the final, rate-limiting step of glycolysis: the conversion of phosphoenolpyruvate (PEP) to pyruvate.
Unlike the constitutively active M1 isoform found in most differentiated tissues, PKM2 can exist in two states: a low-activity dimeric form and a high-activity tetrameric form. FBP binds directly to PKM2, promoting its transition to the highly active tetrameric state. This feed-forward activation mechanism has profound implications for metabolic reprogramming:
-
Low FBP / Dimeric PKM2: When FBP levels are low, PKM2 is predominantly in its low-activity dimeric state. This slows the conversion of PEP to pyruvate, causing a "bottleneck" in lower glycolysis. As a result, glycolytic intermediates upstream of PEP, such as 3-phosphoglycerate and dihydroxyacetone phosphate, accumulate and are shunted into critical anabolic pathways. These include the pentose phosphate pathway (for nucleotide synthesis and NADPH production) and the serine synthesis pathway (for amino acid and glutathione synthesis).
-
High FBP / Tetrameric PKM2: High levels of FBP signal a robust influx of glucose. FBP binds to and activates PKM2, promoting its tetrameric state and accelerating the conversion of PEP to pyruvate. This maximizes ATP production through glycolysis and subsequent lactate fermentation.
This dynamic regulation allows cancer cells to toggle between a "proliferative" metabolic state (dimeric PKM2) and a "bioenergetic" state (tetrameric PKM2) based on the availability of glycolytic intermediates, as signaled by FBP.
Caption: FBP-mediated allosteric activation of PKM2 and metabolic reprogramming.
Experimental Methodologies for Interrogating the FBP Axis
A robust investigation of FBP's role in cancer metabolism requires precise and validated methodologies. Here, we outline core experimental protocols.
Protocol: Quantification of FBP by LC-MS/MS
The gold standard for quantifying intracellular metabolites like FBP is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
Causality Behind Experimental Choices:
-
Rapid Quenching & Extraction: Metabolism is dynamic, with metabolite turnover in seconds. Using ice-cold solvent and immediate quenching is critical to halt enzymatic activity and capture an accurate snapshot of the intracellular FBP pool. 80% methanol is chosen for its ability to simultaneously precipitate proteins and extract polar metabolites efficiently.
-
Internal Standard: Biological samples and their processing can have variability. A heavy-isotope labeled internal standard (e.g., ¹³C-FBP) is added at the start of the extraction. Because it is chemically identical to FBP but mass-shifted, it co-extracts and co-analyzes, allowing for precise normalization and correction for any sample loss during processing. This is a key part of a self-validating system.
Step-by-Step Methodology:
-
Cell Culture: Plate 1-2 million cancer cells per well in a 6-well plate and culture overnight.
-
Quenching: Aspirate the culture medium rapidly. Immediately wash the cells with 1 mL of ice-cold normal saline to remove extracellular contaminants.
-
Metabolite Extraction: Immediately add 1 mL of ice-cold, 80% methanol (pre-chilled to -80°C) containing a known concentration of ¹³C-labeled FBP internal standard.
-
Cell Lysis: Scrape the cells in the methanol solution and transfer the entire lysate to a microcentrifuge tube.
-
Protein Precipitation: Vortex vigorously and incubate at -20°C for 1 hour to ensure complete protein precipitation.
-
Clarification: Centrifuge at 20,000 x g for 10 minutes at 4°C.
-
Sample Preparation: Transfer the supernatant to a new tube and dry it completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution & Analysis: Reconstitute the dried pellet in a suitable volume (e.g., 50 µL) of LC-MS grade water for analysis by a Q-Exactive or similar high-resolution mass spectrometer coupled with liquid chromatography.
Data Presentation:
| Cell Line | Cancer Type | FBP Concentration (pmol/million cells) |
| HCT116 | Colon Carcinoma | 150 ± 25 |
| A549 | Lung Adenocarcinoma | 210 ± 30 |
| MCF7 | Breast Adenocarcinoma | 180 ± 20 |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | 250 ± 40 |
Table 1: Representative intracellular concentrations of Fructose-1,6-bisphosphate in various cancer cell lines. Data are illustrative.
Protocol: Enzymatic Assay of PKM2 Activity
This assay measures the rate of pyruvate production, which is coupled to the oxidation of NADH by lactate dehydrogenase (LDH), a reaction that can be monitored spectrophotometrically.
Causality Behind Experimental Choices:
-
Coupled Enzyme Reaction: Directly measuring pyruvate production in real-time is difficult. By adding an excess of LDH and NADH, every molecule of pyruvate produced by PKM2 is immediately converted to lactate, oxidizing one molecule of NADH to NAD⁺. This coupling makes the reaction instantaneous and directly proportional.
-
Spectrophotometric Readout: NADH absorbs light at 340 nm, while NAD⁺ does not. The decrease in absorbance at 340 nm over time is therefore a direct measure of PKM2 activity. This provides a continuous, real-time readout.
-
FBP as a Variable: Running the assay in parallel with and without a saturating concentration of FBP (e.g., 1 mM) is essential. This allows for the determination of the "FBP-activated" versus "basal" activity, providing a direct measure of the allosteric regulation.
Step-by-Step Methodology:
-
Lysate Preparation: Prepare cytosolic extracts from cancer cells by sonication or detergent lysis in a buffer that preserves enzyme activity, followed by centrifugation to remove cell debris. Determine the total protein concentration using a BCA or Bradford assay.
-
Reaction Mixture: Prepare a master mix containing 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 0.5 mM ADP, 0.2 mM NADH, 10 units/mL LDH, and 0.5 mM PEP.
-
Assay Setup: In a 96-well plate, add 5-10 µg of cytosolic protein extract to each well.
-
Conditioning: For the "activated" condition, add FBP to a final concentration of 1 mM. For the "basal" condition, add a vehicle control (water).
-
Initiation & Measurement: Start the reaction by adding the reaction mixture. Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
Calculation: Calculate the rate of NADH oxidation (the slope of the linear portion of the absorbance curve) and normalize it to the amount of protein added.
Caption: Experimental workflow for the coupled enzymatic assay of PKM2 activity.
Therapeutic Targeting of the FBP Signaling Axis
The central role of FBP and its downstream effector PKM2 makes this axis an attractive target for therapeutic intervention. The goal is to disrupt the metabolic flexibility of cancer cells.
-
PKM2 Activators: A leading strategy involves using small molecule activators that "force" PKM2 into its active tetrameric state, mimicking the effect of FBP. Compounds like TEPP-46 have been shown to convert dimeric PKM2 to its tetrameric form. This reduces the flux of glycolytic intermediates into anabolic pathways, thereby starving cancer cells of the building blocks needed for proliferation and leading to reduced tumor growth in preclinical models.
-
PFK1 Inhibition: Directly inhibiting PFK1 would lower FBP levels, which could theoretically reduce the feed-forward activation of PKM2 and slow glycolysis. However, the systemic importance of PFK1 in normal tissues presents a significant challenge for developing inhibitors with a suitable therapeutic window.
-
FBP1 Restoration: In cancers where the tumor suppressor FBP1 is silenced, strategies to restore its expression could reduce glycolytic flux and inhibit proliferation. This remains an area of active research, focusing on epigenetic modifying agents.
Data Presentation:
| Compound Class | Target | Mechanism of Action | Representative Molecule(s) |
| PKM2 Activators | Pyruvate Kinase M2 | Allosterically induces the active tetrameric form, mimicking FBP. | TEPP-46, DASA-58 |
| PFKFB3 Inhibitors | PFKFB3 | Reduces levels of F-2,6-BP, a potent activator of PFK1, thus lowering FBP. | PFK15, 3PO |
| FBP1 Inducers | FBP1 (epigenetic) | Reactivates expression of the FBP1 tumor suppressor gene. | Decitabine (hypomethylating agent) |
Table 2: Summary of therapeutic strategies targeting the FBP metabolic axis.
Conclusion and Future Directions
Fructose-1,6-bisphosphate is far more than a simple metabolic intermediate; it is a critical sensor and regulator of the metabolic state of cancer cells. Its ability to allosterically control PKM2 activity places it at the heart of the decision-making process between energy production and anabolism. This intricate regulatory role provides a unique vulnerability that can be exploited for therapeutic benefit.
Future research should focus on several key areas:
-
Identifying other FBP binding partners: Unbiased proteomic approaches may reveal novel effectors of FBP signaling.
-
Role in the tumor microenvironment: Investigating how FBP levels in cancer cells influence interactions with immune cells and stromal cells.
-
Integration with other signaling pathways: Elucidating the crosstalk between FBP-mediated metabolic regulation and major cancer signaling pathways like PI3K/AKT and mTOR.
A deeper understanding of the FBP signaling nexus will undoubtedly pave the way for novel and more effective cancer therapies that target the unique metabolic dependencies of tumors.
References
-
Mor, I., Cheung, E.C., & Vousden, K.H. (2011). PFKFB3: a key regulator of the Warburg effect in cancer. Cancer & Metabolism, 1(1), 1-7. [Link]
-
Li, B., Qiu, B., Lee, D.S., et al. (2014). Fructose-1,6-bisphosphatase opposes colorectal cancer progression. Nature, 513(7517), 251-255. [Link]
-
Christofk, H.R., Vander Heiden, M.G., Harris, M.H., et al. (2008). The M2 splice isoform of pyruvate kinase is important for cancer metabolism and tumor growth. Nature, 452(7184), 230-233. [Link]
-
Dombrauckas, J.D., Santarsiero, B.D., & Mesecar, A.D. (2005). Structural basis for the regulation of human pyruvate kinase M2 by fructose-1,6-bisphosphate. Journal of Biological Chemistry, 280(34), 30402-30409. [Link]
-
Vander Heiden, M.G., Cantley, L.C., & Thompson, C.B. (2009). Understanding the Warburg effect: the metabolic requirements of cell proliferation. Science, 324(5930), 1029-1033. [Link]
-
Anastasiou, D., Yu, Y., Israelsen, W.J., et al. (2012). Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis. Nature Chemical Biology, 8(10), 839-847. [Link]
Methodological & Application
Application Notes and Protocols: Leveraging Fructose-1,6-Bisphosphate for Aldolase Kinetic Studies
Introduction: The Central Role of Aldolase and Its Kinetic Analysis
Aldolase (Fructose-1,6-bisphosphate aldolase, EC 4.1.2.13) is a pivotal enzyme in central metabolism, orchestrating a key reversible reaction in both glycolysis and gluconeogenesis.[1][2] It catalyzes the cleavage of fructose-1,6-bisphosphate (FBP) into two triose phosphates: glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP).[2][3] This functionality places aldolase at a critical metabolic crossroads, making it a subject of intense study for understanding cellular energy regulation and a potential target for drug development in various disease contexts, including cancer and metabolic disorders.
There are two main classes of aldolases.[1][4] Class I aldolases, found in animals and plants, utilize a Schiff base intermediate in their catalytic mechanism.[3] Class II aldolases, present in prokaryotes and lower eukaryotes, are metal-dependent enzymes.[1][4] In vertebrates, three tissue-specific isozymes of Class I aldolase have been identified: Aldolase A (muscle and red blood cells), Aldolase B (liver and kidney), and Aldolase C (brain).[1][4][5] Deficiencies or dysregulation of these isozymes are linked to various pathologies, such as myopathy, hemolytic anemia, and hereditary fructose intolerance.[1][6]
Given its biological significance, the detailed characterization of aldolase kinetics is paramount. Such studies provide invaluable insights into its catalytic mechanism, substrate specificity, and regulation by activators and inhibitors. Fructose-1,6-bisphosphate, as the primary physiological substrate, is the cornerstone of these investigations. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing FBP to conduct robust and insightful kinetic analyses of aldolase.
The Aldolase-Catalyzed Reaction
The reversible reaction catalyzed by aldolase is a critical step in the glycolytic pathway.
Sources
- 1. Aldolase Activity Assay Kit (Colorimetric) (ab196994) | Abcam [abcam.com]
- 2. Fructose-bisphosphate aldolase - Wikipedia [en.wikipedia.org]
- 3. Fructose Bisphosphate Aldolase - Proteopedia, life in 3D [proteopedia.org]
- 4. Aldolase Activity Colorimetric Assay Kit - Creative BioMart [creativebiomart.net]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. assaygenie.com [assaygenie.com]
Fructose-1,6-diphosphate effect on mitochondrial respiration and oxidative phosphorylation
Application Notes & Protocols
Topic: Fructose-1,6-Diphosphate: Modulator of Mitochondrial Respiration and Oxidative Phosphorylation
Audience: Researchers, scientists, and drug development professionals.
Abstract
Fructose-1,6-diphosphate (FBP), a key glycolytic intermediate, has emerged as a significant modulator of mitochondrial bioenergetics.[1] Traditionally viewed within the confines of the cytoplasm, FBP's influence extends to the core of cellular energy production: the mitochondria. This document provides a comprehensive overview of the multifaceted effects of FBP on mitochondrial respiration and oxidative phosphorylation (OXPHOS). We delve into the mechanistic underpinnings of its action, from direct interactions with the electron transport chain (ETC) to its role in oxidative stress and cell fate. This guide offers detailed, field-proven protocols for researchers to investigate these effects, ensuring robust and reproducible data generation for both basic research and therapeutic development.
Scientific Background: The Glycolysis-Mitochondria Axis
Cellular energy metabolism is a tightly orchestrated interplay between cytoplasmic glycolysis and mitochondrial oxidative phosphorylation.[2] Glycolysis rapidly generates ATP by converting glucose into pyruvate in the cytosol, a process that also produces key intermediates like FBP.[3] Pyruvate and other reducing equivalents are then shuttled into the mitochondria to fuel the tricarboxylic acid (TCA) cycle and the ETC, leading to the highly efficient production of ATP via OXPHOS.[4]
FBP sits at a critical juncture in glycolysis, produced by the phosphorylation of fructose-6-phosphate.[5] Its concentration can signal the rate of glycolytic flux. While some studies suggest FBP can inhibit mitochondrial respiration, particularly in the context of the "Crabtree effect" where high glucose levels suppress OXPHOS, others have demonstrated a protective role, especially under pathological conditions like ischemia-reperfusion injury.[6][7] This paradoxical nature makes FBP a compelling molecule for study. Evidence suggests FBP can enter cardiac myocytes and other cells through protein-dependent transport mechanisms, allowing exogenously applied FBP to exert intracellular effects.[8]
Key Mechanistic Insights
-
Inhibition of Respiration (Crabtree Effect): In some cell types, particularly Crabtree-positive yeasts and certain cancer cells, high glycolytic flux leads to an accumulation of FBP, which has been shown to inhibit oxidative phosphorylation.[6][9] This effect may serve to prioritize rapid, albeit less efficient, ATP production through glycolysis. The inhibition has been observed in isolated rat liver mitochondria, suggesting the mechanism is conserved in mammalian cells.[6]
-
Protection against Ischemia-Reperfusion (I/R) Injury: Administration of FBP has been shown to reduce ischemic injury and preserve the oxidative phosphorylation capacity of mitochondria in tissues like the liver.[7] This protective effect is partly attributed to its ability to suppress the formation of lipid peroxides and maintain cellular ATP levels during reperfusion.[7]
-
Modulation of Reactive Oxygen Species (ROS): The role of FBP in oxidative stress is complex. Some studies indicate that FBP can stimulate the generation of ROS by promoting the oxidation of ferrous ions, which can inactivate ROS-sensitive enzymes like aconitase.[10] Conversely, other research suggests FBP can act as an antioxidant, preserving intracellular glutathione and protecting neurons against oxidative stress.[1][11] In cancer cells, FBP has been shown to increase ROS levels, leading to mitochondrial instability and cell death.[12]
-
Interaction with the Mitochondrial Permeability Transition Pore (mPTP): The mPTP is a protein complex in the inner mitochondrial membrane that, when opened under conditions of high calcium and oxidative stress, can lead to mitochondrial swelling, membrane depolarization, and cell death.[13] The protective effects of FBP in I/R injury may be linked to its ability to prevent or delay the opening of the mPTP, thereby preserving mitochondrial integrity.
Caption: FBP's central role between glycolysis and mitochondrial function.
Experimental Protocols
To dissect the effects of FBP, a multi-assay approach is required. The following protocols provide a framework for assessing mitochondrial function in response to FBP treatment in isolated mitochondria, cultured cells, or tissue homogenates.
Protocol 1: Isolation of Mitochondria from Rat Liver
Rationale: Using isolated mitochondria allows for the direct assessment of FBP's effects on the ETC and OXPHOS machinery, independent of upstream cytoplasmic signaling. Liver is an excellent source due to its high mitochondrial content.
Materials:
-
Mitochondria Isolation Buffer (MIB): 225 mM Mannitol, 75 mM Sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.
-
Bovine Serum Albumin (BSA), fatty acid-free.
-
Dounce homogenizer.
-
Refrigerated centrifuge.
Procedure:
-
Perfuse and excise the liver from a euthanized rat and place it in ice-cold MIB.
-
Mince the tissue finely with scissors and wash with MIB to remove excess blood.
-
Add 10 mL of MIB containing 0.5% BSA per gram of tissue.
-
Homogenize the tissue with 10-15 gentle strokes of a loose-fitting Dounce homogenizer.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C. The resulting pellet contains the mitochondria.
-
Discard the supernatant. Resuspend the mitochondrial pellet in MIB without EGTA and repeat the 10,000 x g centrifugation step to wash the mitochondria.
-
Resuspend the final pellet in a minimal volume of MIB without EGTA.
-
Determine the protein concentration using a BCA or Bradford assay. The mitochondrial suspension is now ready for respirometry and other assays.
Protocol 2: High-Resolution Respirometry
Rationale: This protocol uses a Substrate-Uncoupler-Inhibitor Titration (SUIT) approach to systematically evaluate FBP's effect on different respiratory states and ETC complexes. This can be performed using instruments like the Oroboros Oxygraph-2k or a Seahorse XF Analyzer.[14][15]
Materials:
-
Respiration Medium (e.g., MiR05): 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM sucrose, 1 g/L BSA, pH 7.1.[16]
-
Substrates: Pyruvate, Malate, Glutamate, Succinate.
-
ADP.
-
Inhibitors: Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor), Oligomycin (ATP Synthase inhibitor).
-
Uncoupler: FCCP or CCCP.
-
Fructose-1,6-Diphosphate (FBP) stock solution.
Seahorse XF Assay Workflow: The Seahorse XF Cell Mito Stress Test is a standardized method for assessing key parameters of mitochondrial function.[17]
-
Plate Seeding: Seed cells (e.g., HepG2, C2C12) in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
FBP Pre-treatment (Optional): Treat cells with the desired concentration of FBP for a specified duration before the assay.
-
Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed XF Assay Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and with or without FBP. Incubate at 37°C in a non-CO₂ incubator.
-
Instrument Setup: Calibrate the Seahorse XF Analyzer. Load the inhibitor port plate with Oligomycin, FCCP, and Rotenone/Antimycin A.
-
Run Assay: The instrument will measure the basal Oxygen Consumption Rate (OCR), then sequentially inject the inhibitors to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Caption: A conceptual workflow for the Seahorse XF Cell Mito Stress Test.
Data Interpretation: By comparing the OCR profiles of control vs. FBP-treated samples, you can determine if FBP:
-
Reduces basal respiration.
-
Inhibits ATP-linked respiration (a drop after oligomycin injection).
-
Decreases maximal respiratory capacity (the peak after FCCP injection).
-
Alters the spare respiratory capacity (Maximal OCR - Basal OCR).
| Parameter | Calculation | Biological Significance | Expected Effect of Inhibitory FBP |
| Basal Respiration | (Last rate before Oligo) - (Rot/AA rate) | Baseline energetic demand of the cell. | Decrease |
| ATP-Linked Respiration | (Last rate before Oligo) - (Oligo rate) | Portion of basal respiration used for ATP synthesis. | Decrease |
| Maximal Respiration | (Max rate after FCCP) - (Rot/AA rate) | Maximum capacity of the ETC to reduce oxygen. | Decrease |
| Spare Capacity | (Maximal Respiration) - (Basal Respiration) | Cell's ability to respond to energetic demand. | Decrease |
Protocol 3: Measurement of Mitochondrial ROS Production
Rationale: To determine if FBP induces or mitigates oxidative stress, direct measurement of mitochondrial ROS is essential.
Materials:
-
MitoSOX™ Red indicator or other mitochondria-targeted ROS probes.
-
Fluorescence plate reader or flow cytometer.
-
Cultured cells or isolated mitochondria.
Procedure (for Cultured Cells):
-
Seed cells in a multi-well plate (a black, clear-bottom plate is ideal for fluorescence microscopy/plate reading).
-
Treat cells with FBP at desired concentrations and for the desired time. Include a positive control (e.g., Antimycin A) and a negative control (vehicle).
-
Remove the treatment medium and wash cells with warm Hanks' Balanced Salt Solution (HBSS) or PBS.
-
Load cells with 5 µM MitoSOX™ Red in HBSS/PBS for 10-30 minutes at 37°C, protected from light.
-
Wash away the excess probe with warm HBSS/PBS.
-
Measure fluorescence using a plate reader (Ex/Em ~510/580 nm) or analyze by flow cytometry. An increase in fluorescence indicates increased mitochondrial superoxide production.[18]
Protocol 4: Assessment of Mitochondrial Permeability Transition Pore (mPTP) Opening
Rationale: The calcein-AM/cobalt chloride assay is a standard method to visualize mPTP opening in intact cells. Calcein-AM enters the cell and is cleaved to fluorescent calcein. Cobalt quenches cytosolic fluorescence, so only mitochondrial fluorescence is observed. Opening of the mPTP allows cobalt to enter the mitochondria and quench the calcein signal.
Materials:
-
Calcein-AM.
-
Cobalt (II) Chloride (CoCl₂).
-
Ionomycin or other Ca²⁺ ionophore (positive control).
-
Cyclosporin A (mPTP inhibitor, negative control).
-
Fluorescence microscope.
Procedure:
-
Culture cells on glass coverslips or imaging plates.
-
Treat cells with FBP and/or an inducing agent (e.g., a calcium stressor).
-
Load cells with 1 µM Calcein-AM and 5 mM CoCl₂ for 20 minutes at 37°C.
-
Wash the cells with imaging buffer.
-
Acquire images of mitochondrial fluorescence over time using a fluorescence microscope. A rapid decrease in mitochondrial fluorescence indicates mPTP opening.[19]
-
Quantify the rate of fluorescence loss in FBP-treated cells compared to controls. A slower rate of loss in the presence of FBP suggests a protective effect against mPTP opening.
Data Analysis, Interpretation, and Troubleshooting
Self-Validating Systems: Each protocol should include positive and negative controls to be considered self-validating. For respirometry, the sequential inhibitor additions confirm the biological activity of each component and the integrity of the mitochondrial preparation.[17] For ROS and mPTP assays, known inducers (Antimycin A, Ionomycin) and inhibitors (MitoTEMPO, Cyclosporin A) are critical for validating the assay's responsiveness.
Expected Outcomes:
-
Inhibitory Context (e.g., Crabtree-like effect): Expect FBP to decrease basal and maximal respiration.[9] This may be accompanied by an increase in extracellular acidification rate (ECAR), indicating a shift to glycolysis.
-
Protective Context (e.g., I/R model): Expect FBP to preserve the respiratory control ratio (RCR) in isolated mitochondria, maintain higher OCR in cellular models post-insult, and delay mPTP opening.[7]
-
Oxidative Stress: The outcome is highly context-dependent. FBP may increase ROS in some models while decreasing it in others.[10][11] Careful selection of controls is paramount.
Troubleshooting:
-
Low Respiratory Rates: Check the viability of cells or the integrity of isolated mitochondria. Ensure substrates are not limiting.
-
High Variability: Ensure consistent cell seeding density and mitochondrial protein loading. Perform experiments in triplicate or higher.
-
No FBP Effect: FBP uptake can be cell-type dependent.[8] Confirm uptake or use isolated mitochondria/permeabilized cells to bypass the plasma membrane barrier. The concentration and treatment duration may also need optimization.
Summary and Concluding Remarks
Fructose-1,6-diphosphate is not merely a passive intermediate in glycolysis but an active signaling molecule that communicates cytoplasmic metabolic status to the mitochondria. Its effects are pleiotropic and context-dependent, ranging from inhibition of respiration to potent cytoprotection. The protocols outlined in this guide provide a robust framework for researchers to explore the nuanced role of FBP in mitochondrial bioenergetics. Understanding how FBP modulates mitochondrial function is critical for fields ranging from cancer metabolism to neurodegeneration and cardiovascular disease, and may unveil novel therapeutic strategies that target the nexus of glycolysis and oxidative phosphorylation.
References
-
Mitochondrial oxidative phosphorylation is regulated by fructose 1,6-bisphosphate. A possible role in Crabtree effect induction? - ResearchGate. Available at: [Link]
-
Mitochondrial oxidative phosphorylation is regulated by fructose 1,6-bisphosphate. A possible role in Crabtree effect induction? - PubMed. Available at: [Link]
-
Cellular respiration - Wikipedia. Available at: [Link]
-
Effect of fructose 1,6-bisphosphate on the iron redox state relating to the generation of reactive oxygen species - PubMed. Available at: [Link]
-
Cell Respiration | Anatomy and Physiology I - Lumen Learning. Available at: [Link]
-
Beneficial effect of fructose-1,6-bisphosphate on mitochondrial function during ischemia-reperfusion of rat liver - PubMed. Available at: [Link]
-
Cellular respiration – Basic Human Physiology - IU Pressbooks. Available at: [Link]
-
Fructose-1,6-bisphosphate induces generation of reactive oxygen species and activation of p53-dependent cell death in human endometrial cancer cells - PubMed. Available at: [Link]
-
Effect of fructose 1,6-bisphosphate on the glucose 6-phos- phate... - ResearchGate. Available at: [Link]
-
Fructose-1,6-Bisphosphate Protects Hippocampal Rat Slices from NMDA Excitotoxicity. Available at: [Link]
-
Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
-
Fructosephosphates - Wikipedia. Available at: [Link]
-
Citric acid cycle - Wikipedia. Available at: [Link]
-
A novel approach to measure mitochondrial respiration in frozen biological samples - PMC. Available at: [Link]
-
Mitochondrial permeability transition pore - Wikipedia. Available at: [Link]
-
Fructose-1,6-Bisphosphatase 2 Inhibits Sarcoma Progression by Restraining Mitochondrial Biogenesis - PubMed. Available at: [Link]
-
Fructose‐1,6‐bisphosphatase aggravates oxidative stress‐induced apoptosis in asthma by suppressing the Nrf2 pathway - PMC - NIH. Available at: [Link]
-
Mitochondrial permeability transition pore: a potential drug target for neurodegeneration - PMC - PubMed Central. Available at: [Link]
-
Fructose induces mitochondrial dysfunction and triggers apoptosis in skeletal muscle cells by provoking oxidative stress - PubMed. Available at: [Link]
-
Fructose 1,6-bisphosphate - Wikipedia. Available at: [Link]
-
Measuring mitochondrial respiration in intact skeletal muscle fibers | Agilent. Available at: [Link]
-
Permeability of fructose-1,6-bisphosphate in liposomes and cardiac myocytes - PubMed. Available at: [Link]
-
Glycolysis - Wikipedia. Available at: [Link]
-
Opening of the mitochondrial permeability transition pore links mitochondrial dysfunction to insulin resistance in skeletal muscle - PMC - NIH. Available at: [Link]
-
Mechanism by which fructose stimulates oxidative stress AMP: adenosine... - ResearchGate. Available at: [Link]
-
(PDF) The Mitochondrial Permeability Transition Pore—Current Knowledge of Its Structure, Function, and Regulation, and Optimized Methods for Evaluating Its Functional State - ResearchGate. Available at: [Link]
-
Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - DOI. Available at: [Link]
-
Protocol for measuring respiratory function of mitochondria in frozen colon tissue from rats. Available at: [Link]
-
Mouse Liver Mitochondria Isolation, Size Fractionation, and Real-time MOMP Measurement. Available at: [Link]
Sources
- 1. Fructose 1,6-bisphosphate - Wikipedia [en.wikipedia.org]
- 2. Cellular respiration - Wikipedia [en.wikipedia.org]
- 3. Glycolysis - Wikipedia [en.wikipedia.org]
- 4. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 5. Cell Respiration | Anatomy and Physiology I [courses.lumenlearning.com]
- 6. Mitochondrial oxidative phosphorylation is regulated by fructose 1,6-bisphosphate. A possible role in Crabtree effect induction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beneficial effect of fructose-1,6-bisphosphate on mitochondrial function during ischemia-reperfusion of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Permeability of fructose-1,6-bisphosphate in liposomes and cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of fructose 1,6-bisphosphate on the iron redox state relating to the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fructose-1,6-bisphosphate preserves intracellular glutathione and protects cortical neurons against oxidative stress. | Department of Pediatrics [pediatrics.ucsf.edu]
- 12. Fructose-1,6-bisphosphate induces generation of reactive oxygen species and activation of p53-dependent cell death in human endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mitochondrial permeability transition pore - Wikipedia [en.wikipedia.org]
- 14. A novel approach to measure mitochondrial respiration in frozen biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. Fructose induces mitochondrial dysfunction and triggers apoptosis in skeletal muscle cells by provoking oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Opening of the mitochondrial permeability transition pore links mitochondrial dysfunction to insulin resistance in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Crabtree Effect: The Pivotal Role of Fructose-1,6-bisphosphate
Application Note & Protocols for Advanced Metabolic Research
Authored by: Senior Application Scientist, Gemini Labs
Introduction: Unraveling a Metabolic Dichotomy
In the landscape of cellular metabolism, the Crabtree effect, first described by Herbert Grace Crabtree, represents a fascinating metabolic choice.[1] It's a phenomenon observed in certain yeast species, most notably Saccharomyces cerevisiae, where the presence of high glucose concentrations paradoxically leads to the suppression of aerobic respiration in favor of fermentation, even when oxygen is abundant.[1][2] This stands in contrast to most other organisms that would utilize the much more energy-efficient pathway of oxidative phosphorylation.[3] This metabolic switch has profound implications in various fields, from industrial biotechnology, where it governs ethanol production, to biomedical research, where a similar phenomenon, the Warburg effect, is a hallmark of many cancer cells.[2][4]
At the heart of this metabolic reprogramming lies a key glycolytic intermediate: Fructose-1,6-bisphosphate (FBP). Emerging evidence strongly suggests that FBP is not merely a passive waypoint in glycolysis but an active regulator in the induction of the Crabtree effect.[5][6] This application note will delve into the mechanistic role of FBP in this metabolic switch and provide detailed protocols for researchers to investigate this phenomenon in a laboratory setting.
The Central Hypothesis: FBP as a Metabolic Fulcrum
The prevailing hypothesis posits that the intracellular accumulation of FBP, driven by a high glycolytic flux from abundant glucose, acts as a critical signaling molecule.[7] This accumulation is thought to directly or indirectly inhibit mitochondrial respiration, effectively forcing the cell to rely on fermentation for ATP production.[5][8] Several studies have shown that FBP can directly inhibit mitochondrial oxidative phosphorylation.[5][9] Furthermore, the ratio of FBP to another glycolytic intermediate, Glucose-6-phosphate (G6P), which has an opposing stimulatory effect on respiration, appears to be a crucial determinant in the induction of the Crabtree effect.[6]
This dynamic interplay between glycolytic intermediates and mitochondrial function underscores the complexity of cellular energy regulation. Understanding this relationship is paramount for manipulating cellular metabolism for therapeutic or industrial purposes.
Visualizing the Metabolic Switch
The following diagram illustrates the central role of Fructose-1,6-bisphosphate in mediating the Crabtree effect. High glucose influx accelerates glycolysis, leading to an accumulation of FBP. This, in turn, is proposed to inhibit mitochondrial respiration, shunting pyruvate towards ethanol production.
Caption: FBP's role in the Crabtree effect.
Experimental Investigation: A Three-Pronged Approach
To rigorously investigate the role of FBP in the Crabtree effect, we propose a multi-faceted experimental strategy encompassing:
-
Physiological Characterization: Measuring key metabolic rates (oxygen consumption, carbon dioxide, and ethanol production) to quantify the Crabtree effect.
-
Metabolite Quantification: Directly measuring intracellular FBP and ATP levels to correlate with the observed physiological changes.
-
Metabolic Flux Analysis: Employing stable isotope tracing to map the flow of carbon through central metabolic pathways.
The following sections provide detailed, step-by-step protocols for each of these experimental arms.
Protocol 1: Physiological Characterization of the Crabtree Effect
This protocol details the measurement of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), which serve as proxies for mitochondrial respiration and glycolysis, respectively. A key indicator of the Crabtree effect is a decrease in OCR and a concomitant increase in ECAR upon the addition of a high concentration of glucose.
Materials:
-
Crabtree-positive yeast strain (e.g., Saccharomyces cerevisiae CEN.PK113-7D)
-
Yeast extract Peptone Dextrose (YPD) medium
-
Synthetic Dextrose (SD) medium
-
Glucose solutions (50% w/v, sterile)
-
Non-respiring carbon source (e.g., ethanol, glycerol)
-
Microplate-based respirometer/metabolic analyzer
-
Spectrophotometer
Procedure:
-
Yeast Culture Preparation:
-
Inoculate a single colony of S. cerevisiae into 5 mL of YPD medium and grow overnight at 30°C with shaking (200 rpm).
-
The following day, dilute the overnight culture into 50 mL of SD medium containing a non-respiring carbon source (e.g., 2% ethanol) to an OD600 of 0.1. This pre-conditions the cells to be in a respiratory state.
-
Grow the culture at 30°C with shaking until it reaches mid-log phase (OD600 of 0.8-1.2).
-
-
Cell Preparation for Assay:
-
Harvest the cells by centrifugation (3000 x g, 5 min).
-
Wash the cell pellet twice with sterile, pre-warmed assay medium (SD medium lacking a carbon source).
-
Resuspend the cells in the assay medium to a final concentration of 1x10^7 cells/mL.
-
-
Metabolic Rate Measurement:
-
Plate 180 µL of the cell suspension into each well of a microplate compatible with your metabolic analyzer.
-
Equilibrate the plate in the instrument at 30°C for at least 30 minutes.
-
Measure baseline OCR and ECAR for 3-4 cycles.
-
Inject 20 µL of a high-glucose solution (e.g., to a final concentration of 2% w/v) into the wells.
-
Immediately begin measuring OCR and ECAR for at least 10-15 cycles to observe the metabolic shift.
-
Data Analysis and Expected Results:
The primary outcome is the observation of a rapid decrease in OCR and a simultaneous sharp increase in ECAR following the glucose injection. This metabolic switch is the hallmark of the Crabtree effect.
| Parameter | Pre-Glucose Injection (Respiratory Phase) | Post-Glucose Injection (Fermentative Phase) |
| Oxygen Consumption Rate (OCR) | High | Significantly Decreased |
| Extracellular Acidification Rate (ECAR) | Low | Significantly Increased |
| Ethanol Concentration in Medium | Negligible | Increased |
Protocol 2: Quantification of Intracellular Fructose-1,6-bisphosphate and ATP
This protocol describes methods for the rapid quenching of metabolic activity and subsequent extraction and quantification of intracellular FBP and ATP. This is crucial for establishing a direct link between the accumulation of FBP and the onset of the Crabtree effect.
Materials:
-
Yeast culture from Protocol 1
-
-80°C Methanol
-
Chloroform
-
Sterile, ice-cold water
-
Fructose-1,6-bisphosphate assay kit (colorimetric or fluorometric)
-
Lyophilizer
-
High-performance liquid chromatography (HPLC) system (optional, for FBP)
Procedure:
-
Sample Collection and Quenching:
-
At key time points before and after glucose addition (as determined in Protocol 1), rapidly withdraw a defined volume of yeast culture (e.g., 5 mL).
-
Immediately quench metabolic activity by adding the cell suspension to 4 volumes of -80°C methanol. This ensures that metabolite levels are preserved at the time of sampling.
-
-
Metabolite Extraction:
-
Centrifuge the quenched cell suspension at 4000 x g for 5 min at -20°C.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of a pre-chilled (-20°C) extraction solvent (e.g., methanol:chloroform:water ratio of 2:1:1).
-
Vortex vigorously for 1 minute, followed by incubation on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 min at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the extracted metabolites.
-
-
FBP and ATP Quantification:
-
FBP: Analyze the extracted metabolites using a commercially available FBP assay kit according to the manufacturer's instructions. Alternatively, FBP can be quantified using HPLC.
-
ATP: Use a luciferin/luciferase-based ATP bioluminescence assay kit for sensitive and rapid ATP quantification.[10][12] The luminescence produced is directly proportional to the ATP concentration.[10]
-
Data Analysis and Expected Results:
A significant increase in the intracellular concentration of FBP should be observed shortly after the addition of high glucose, preceding or coinciding with the metabolic switch observed in Protocol 1. ATP levels may show a transient dip before stabilizing as fermentation ramps up.
| Metabolite | Pre-Glucose (Respiratory) | Post-Glucose (Fermentative) |
| Intracellular FBP | Low | High |
| Intracellular ATP | Stable | May show transient changes |
Protocol 3: 13C-Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) using stable isotopes provides a quantitative understanding of the carbon flow through metabolic pathways.[13][14][15] By feeding the cells a 13C-labeled glucose substrate, we can trace the fate of carbon atoms and determine the relative activities of glycolysis, the pentose phosphate pathway, and the TCA cycle.
Materials:
-
13C-labeled glucose (e.g., [U-13C6]glucose)
-
Yeast culture and media as in Protocol 1
-
Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system
-
Software for MFA data analysis (e.g., INCA, Metran)
Procedure:
-
Isotope Labeling Experiment:
-
Prepare two parallel yeast cultures as described in Protocol 1. One will be fed with unlabeled glucose, and the other with [U-13C6]glucose.
-
Conduct the experiment under both respiratory (low glucose or non-fermentable carbon source) and Crabtree-inducing (high glucose) conditions.
-
At steady-state labeling, harvest the cells and extract metabolites as described in Protocol 2.
-
-
Mass Spectrometry Analysis:
-
Derivatize the extracted metabolites to make them volatile for GC-MS analysis or prepare them for LC-MS.
-
Analyze the samples to determine the mass isotopomer distribution of key metabolites, particularly amino acids derived from TCA cycle intermediates.
-
-
Flux Calculation:
-
Use specialized MFA software to fit the measured mass isotopomer distributions to a metabolic network model of yeast.[16]
-
The software will calculate the metabolic fluxes through the central carbon metabolism pathways.
-
Data Analysis and Expected Results:
MFA will provide a quantitative map of metabolic pathway usage. Under Crabtree-inducing conditions, the analysis is expected to show a significantly increased flux through glycolysis and a reduced flux into the TCA cycle, with the majority of pyruvate being directed towards ethanol production.
| Metabolic Flux | Respiratory Conditions | Crabtree-Inducing Conditions |
| Glycolytic Flux | Moderate | High |
| Flux into TCA Cycle | High | Low |
| Flux to Ethanol Production | Negligible | High |
Experimental Workflow Visualization
Caption: Integrated experimental workflow.
Conclusion: A Deeper Understanding for Future Applications
The Crabtree effect, orchestrated in large part by the regulatory actions of Fructose-1,6-bisphosphate, is a prime example of the intricate control mechanisms governing cellular metabolism. By employing the integrated experimental approach outlined in these application notes, researchers can gain a deeper, quantitative understanding of this fascinating phenomenon. These insights are not only of fundamental scientific interest but also hold significant potential for the rational design of microbial cell factories and the development of novel therapeutic strategies targeting the metabolic vulnerabilities of cancer cells.
References
-
de Assis, L. J., et al. (2014). In Saccharomyces cerevisiae fructose-1,6-bisphosphate contributes to the Crabtree effect through closure of the mitochondrial unspecific channel. Archives of Biochemistry and Biophysics, 555-556, 66-70.
-
Gombert, A. K., et al. (2001). Metabolic-flux analysis of Saccharomyces cerevisiae CEN.PK113-7D based on mass isotopomer measurements of 13 C-labeled primary metabolites. FEMS Yeast Research, 1(2), 147-156.
- Wiechert, W. (2002). 13C-metabolic flux analysis. Metabolic Engineering, 4(3), 175-197.
-
Díaz-Ruiz, R., et al. (2008). The role of glycolysis-derived hexose phosphates in the induction of the Crabtree effect. Journal of Biological Chemistry, 283(45), 30979-30987.
-
Blank, L. M., & Sauer, U. (2004). Metabolic-flux profiling of the yeasts Saccharomyces cerevisiae and Pichia stipitis. Applied and Environmental Microbiology, 70(10), 5757-5765.
-
Promega Corporation. (n.d.). ATP Assays.
-
Diaz-Ruiz, R., et al. (2008). Mitochondrial oxidative phosphorylation is regulated by fructose 1,6-bisphosphate. A possible role in Crabtree effect induction? Journal of Biological Chemistry, 283(40), 26948-26955.
-
Creative Proteomics. (n.d.). Metabolic Flux Analysis in Yeasts.
-
Devin, A., & Rigoulet, M. (2020). The Warburg Effect in Yeast: Repression of Mitochondrial Metabolism Is Not a Prerequisite to Promote Cell Proliferation. Frontiers in Cell and Developmental Biology, 8, 579.
-
van Urk, H., et al. (1990). Glucose Transport in Crabtree-positive and Crabtree-negative Yeasts. Journal of General Microbiology, 136(12), 2399-2406.
-
Doan, T., et al. (2007). Fructose-1,6-bisphosphate Acts Both as an Inducer and as a Structural Cofactor of the Central Glycolytic Genes Repressor (CggR). Biochemistry, 46(18), 5413-5423.
-
Simpson, W. J., & Hammond, J. R. M. (1991). An ATP Bioluminescence Method for the Quantification of Viable Yeast for Fermenter Pitching. Journal of the American Society of Brewing Chemists, 49(1), 19-23.
-
Ahmad, M., et al. (2008). Time-resolved Measurements of Intracellular ATP in the Yeast Saccharomyces cerevisiae using a New Type of Nanobiosensor. Journal of Biological Chemistry, 283(45), 30979-30987.
-
Postma, E., et al. (1989). Glucose Transport in Crabtree-positive and Crabtree-negative Yeasts. Microbiology, 135(9), 2399-2406.
-
Papagianni, M. (2021). Adaptations in metabolism and protein translation give rise to the Crabtree effect in yeast. Proceedings of the National Academy of Sciences, 118(50), e2108859118.
-
Rosas-Lemus, M., et al. (2014). In Saccharomyces cerevisiae Fructose-1,6-bisphosphate contributes to the Crabtree effect through closure of the mitochondrial unspecific channel. Request PDF.
-
Peeters, K., et al. (2017). Fructose-1,6-bisphosphate couples glycolytic flux to activation of Ras. Nature Communications, 8(1), 922.
-
Chen, Y., et al. (2022). The role of fructose 1,6-bisphosphate-mediated glycolysis/gluconeogenesis genes in cancer prognosis. Frontiers in Oncology, 12, 856941.
-
Diaz-Ruiz, R., et al. (2008). Effect of fructose 1,6-bisphosphate on the glucose 6-phos-... ResearchGate.
-
Nakajima, H., et al. (2019). Reliable imaging of ATP in living budding and fission yeast. Journal of Cell Science, 132(8), jcs226343.
-
Pacini, C., et al. (2018). Revisiting the Crabtree/Warburg effect in a dynamic perspective: a fitness advantage against sugar-induced cell death. FEMS Yeast Research, 18(4).
-
ResearchGate. (2015). I´d like to ask about measurement of ATP levels in yeast. Do you have any suggestions for more or less quick and easy methods?
-
van Urk, H., et al. (1990). Glucose transport in crabtree-positive and crabtree-negative yeasts. Journal of General Microbiology, 136(12), 2399-2406.
-
Pfeiffer, T., & Morley, A. (2014). An evolutionary perspective on the Crabtree effect. Frontiers in Molecular Biosciences, 1, 17.
-
Wikipedia. (n.d.). Glycolysis.
-
Wikipedia. (n.d.). Crabtree effect.
-
Pascual, O., et al. (2017). Measuring the oxygen consumption rate of some inactivated dry yeasts: comparison with other common wine antioxidants. OENO One, 51(3), 259-268.
-
Bley Folly, B. (2021). Fructose-1,6-bisphosphate and its role on the flux-dependent regulation of metabolism. University of Groningen.
-
ResearchGate. (2024). Warbug and Crabtree effcts on cancer Cells. question?
-
Reactome. (n.d.). Regulation of glycolysis by fructose 2,6-bisphosphate metabolism.
-
ResearchGate. (n.d.). The slight differences between Crabtree and Warburg effects: the tale of the snf1∆ strain.
-
University of Groningen research portal. (2018). Fructose-1,6-bisphosphate and its role on the flux-dependent regulation of metabolism.
-
ResearchGate. (n.d.). (PDF) Role of fructose 2,6-bisphosphate in the control of glycolysis in mammalian tissues.
-
Varela, C., et al. (2004). Oxygen Consumption by Anaerobic Saccharomyces cerevisiae under Enological Conditions: Effect on Fermentation Kinetics. Applied and Environmental Microbiology, 70(1), 115-121.
-
Fitzpatrick, D., et al. (2020). Tracking Yeast Metabolism and the Crabtree Effect in Real Time via CO2 Production using Broadband Acoustic Resonance Dissolution Spectroscopy (BARDS). Journal of Biotechnology, 308, 63-73.
-
Uyeda, K. (1979). Fructose-1,6-bisphosphate, a regulator of metabolism. Advances in Enzymology and Related Areas of Molecular Biology, 48, 193-244.
-
AIP Publishing. (n.d.). Measurement of Oxygen Consumption of Saccharomyces cerevisiae Using Biochip-C Under Influenced of Sodium Chloride and Glucose.
-
van den Ende, H., et al. (2018). The Crabtree Effect Shapes the Saccharomyces cerevisiae Lag Phase during the Switch between Different Carbon Sources. mBio, 9(5), e01831-18.
-
Weusthuis, R. A., et al. (2000). Steady-state and transient-state analyses of aerobic fermentation in Saccharomyces kluyveri. FEMS Yeast Research, 1(1), 17-26.
-
bioRxiv. (2024). Mitochondrial efficiency determines Crabtree effect across yeasts.
-
ResearchGate. (2021). (PDF) Measurement of oxygen consumption of Saccharomyces cerevisiae using Biochip-C under influenced of sodium chloride and glucose.
Sources
- 1. Crabtree effect - Wikipedia [en.wikipedia.org]
- 2. Revisiting the Crabtree/Warburg effect in a dynamic perspective: a fitness advantage against sugar-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | An evolutionary perspective on the Crabtree effect [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondrial oxidative phosphorylation is regulated by fructose 1,6-bisphosphate. A possible role in Crabtree effect induction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of glycolysis-derived hexose phosphates in the induction of the Crabtree effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fructose-1,6-bisphosphate couples glycolytic flux to activation of Ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Saccharomyces cerevisiae fructose-1,6-bisphosphate contributes to the Crabtree effect through closure of the mitochondrial unspecific channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ATP Assays | What is an ATP Assay? [promega.jp]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. 13C-metabolic flux analysis of Saccharomyces cerevisiae in complex media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Metabolic Flux Analysis in Yeasts - Creative Proteomics MFA [creative-proteomics.com]
Application Notes & Protocols: Use of Fructose-1,6-diphosphate in Studies of Ischemic Injury
For: Researchers, scientists, and drug development professionals.
Introduction: Confronting the Metabolic Crisis of Ischemia
Ischemic injury, a primary cause of mortality and morbidity globally, arises from a severe reduction in blood flow, leading to a critical shortage of oxygen and glucose in tissues.[1] This metabolic insult triggers a cascade of detrimental events, including catastrophic ATP depletion, ion pump failure, oxidative stress, and inflammation, culminating in cell death and tissue necrosis.[2] From myocardial infarction to ischemic stroke, the fundamental challenge in treating these conditions is the preservation of tissue viability.[1]
Fructose-1,6-diphosphate (FDP), also known as fructose-1,6-bisphosphate, has emerged as a promising cytoprotective agent in this context.[2] As a high-energy intermediate of the glycolytic pathway, FDP occupies a strategic position in cellular energy metabolism.[1][3] Its exogenous administration has been shown to offer protective effects in a multitude of preclinical and clinical ischemic scenarios.[1][4][5][6] This guide provides an in-depth exploration of the scientific rationale for using FDP and delivers detailed, field-tested protocols for its application in both in vitro and in vivo models of ischemic injury.
Section 1: The Scientific Rationale - FDP's Multi-Pronged Defense Against Ischemic Damage
The therapeutic potential of FDP is not rooted in a single mechanism but rather in a multi-faceted approach to mitigating ischemic injury. Its primary benefit lies in its ability to directly fuel anaerobic glycolysis, the cell's emergency energy pathway when oxygen is scarce.
1.1 Bypassing the Energy Investment Phase of Glycolysis: Under normal conditions, the initial steps of glycolysis require the investment of two ATP molecules to produce FDP. During ischemia, when ATP is already critically low, this energy investment becomes a significant hurdle. Exogenous FDP bypasses these ATP-consuming steps (catalyzed by hexokinase and phosphofructokinase), entering the glycolytic pathway directly.[7] This allows for a net gain of four ATP molecules per molecule of FDP, providing a rapid and efficient source of energy to power essential cellular functions, such as ion pumps, and maintain membrane integrity.[7][8][9]
1.2 Preservation of Cellular Energy and Function: Studies have consistently shown that FDP administration helps maintain higher intracellular ATP levels during ischemic events.[1][10] This preservation of the cell's energy currency is critical for preventing the downstream consequences of energy failure, including the loss of ion gradients and subsequent cytotoxic edema.
1.3 Membrane Stabilization and Reduction of Oxidative Stress: Beyond its metabolic role, FDP appears to have direct membrane-stabilizing properties.[11][12] It can reduce the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage.[11] Furthermore, FDP has been shown to protect against oxidative stress by preserving intracellular levels of reduced glutathione (GSH), a key cellular antioxidant, and by limiting the production of damaging free radicals.[2][11][13]
1.4 Anti-Inflammatory Effects: Ischemic injury invariably triggers an inflammatory response that can exacerbate initial tissue damage. FDP has demonstrated anti-inflammatory properties, potentially by modulating the production of inflammatory cytokines and activating anti-inflammatory pathways, such as the adenosinergic system.[3][14]
Diagram: FDP's Mechanism of Action in Ischemic Injury
This diagram illustrates the central role of FDP in circumventing the ATP-dependent steps of glycolysis and providing multiple downstream protective effects during an ischemic event.
Caption: FDP bypasses ATP-dependent glycolysis blocks to restore energy and exert protective effects.
Section 2: Application & Protocols - In Vitro Studies
The Oxygen-Glucose Deprivation (OGD) model is a widely accepted in vitro method for simulating ischemic conditions in cell culture.[15][16] This protocol details the use of FDP in a neuronal cell line subjected to OGD.
Recommended In Vitro FDP Concentrations
The optimal concentration of FDP can vary by cell type and the severity of the ischemic insult. It is crucial to perform a dose-response curve to determine the ideal concentration for your specific experimental system.
| Cell Type | OGD Duration | Recommended FDP Concentration Range | Key Outcome Measures |
| Primary Cortical Neurons | 60-90 min | 1 mM - 10 mM | Cell Viability (MTT, LDH), Apoptosis (Caspase-3) |
| PC12 Cells | 2-4 hours | 1.5 mM - 5 mM | Cell Viability, ATP Levels |
| Organotypic Hippocampal Slices | 30-60 min | 1 mM - 5 mM | Neuronal Death (Propidium Iodide), LDH Release |
Protocol: FDP Application in an OGD Model Using Neuronal Cells
Objective: To assess the neuroprotective effect of FDP on neuronal cells subjected to OGD-induced injury.
Materials:
-
Neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons
-
Standard culture medium (e.g., DMEM with 10% FBS)
-
Glucose-free DMEM[17]
-
Fructose-1,6-diphosphate (trisodium salt or dicalcium salt)
-
Sterile PBS, pH 7.4
-
Hypoxic chamber or incubator capable of maintaining 95% N₂ / 5% CO₂[17]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[18]
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will achieve ~80% confluency on the day of the experiment (e.g., 1 x 10⁴ cells/well).[19][21] Incubate for 24 hours under standard conditions (37°C, 5% CO₂).[21]
-
Preparation of FDP Stock Solution: Prepare a sterile 100 mM stock solution of FDP in glucose-free DMEM. Adjust the pH to 7.4 if necessary. Filter-sterilize the solution.
-
Experimental Groups:
-
Normoxia Control: Cells in standard culture medium, kept in a regular incubator.
-
OGD Control: Cells subjected to OGD and treated with vehicle (glucose-free DMEM).
-
FDP Treatment Groups: Cells subjected to OGD and treated with varying final concentrations of FDP (e.g., 1 mM, 2.5 mM, 5 mM) in glucose-free DMEM.
-
-
Induction of OGD:
-
Aspirate the standard culture medium from all wells except the Normoxia Control group.
-
Wash cells twice with sterile PBS to remove residual glucose.[22]
-
Add 100 µL of the appropriate treatment medium (glucose-free DMEM for OGD Control, or FDP-containing medium for treatment groups) to each well.
-
Place the plate in a hypoxic chamber.[15] Purge with a 95% N₂ / 5% CO₂ gas mixture and incubate at 37°C for the desired duration (e.g., 3 hours).[17]
-
-
Reperfusion/Reoxygenation:
-
After the OGD period, remove the plate from the hypoxic chamber.
-
Aspirate the OGD media.
-
Add 100 µL of standard, glucose-containing culture medium to all wells.
-
Return the plate to a standard incubator (37°C, 5% CO₂) for a 24-hour recovery period.[17]
-
-
Assessment of Cell Viability (MTT Assay):
-
After the 24-hour recovery, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 4 hours in a standard incubator.[20] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[18]
-
Add 100 µL of solubilization solution to each well and incubate overnight in the incubator to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[18][21] The intensity of the purple color is directly proportional to the number of viable cells.
-
Diagram: In Vitro OGD Experimental Workflow
This diagram outlines the key steps for conducting an in vitro study of FDP's effects on cells under oxygen-glucose deprivation.
Caption: Workflow for an in vitro OGD experiment to test FDP efficacy.
Section 3: Application & Protocols - In Vivo Studies
The middle cerebral artery occlusion (MCAO) model in rodents is the most widely used animal model for focal cerebral ischemia, mimicking many aspects of human stroke.[23]
Recommended In Vivo FDP Dosages & Administration
Timing and route of administration are critical for efficacy. FDP has been shown to be effective when given shortly before or during the ischemic event, as well as upon reperfusion.[6] Though it is a charged molecule, studies indicate FDP can cross the blood-brain barrier.[24][25]
| Animal Model | Ischemia Type | Route of Administration | Recommended Dosage Range | Timing of Administration |
| Rat (Sprague-Dawley) | Transient MCAO (2h) | Intravenous (IV) | 350 - 500 mg/kg | 10 minutes prior to reperfusion[6] |
| Rat | Intestinal I/R | Intravenous (IV) | Not specified, but used in treatment groups[4] | Pre-treatment or Post-reperfusion[4] |
| Dog | Coronary Artery Occlusion | Intravenous (IV) | 175 mg/kg | After thrombosis development[26] |
| Rat | Neuropathic Pain | Per Oral (p.o.) | 300 mg/kg | Not specified for ischemia, but effective for pain[3] |
Protocol: FDP Administration in a Rat MCAO Model
Objective: To evaluate the neuroprotective effect of FDP on infarct volume following transient focal cerebral ischemia in rats.
Materials:
-
Anesthetic (e.g., isoflurane).
-
Surgical tools for MCAO.
-
4-0 nylon monofilament suture with a silicone-coated tip.[23][27]
-
Fructose-1,6-diphosphate (for injection).
-
Sterile saline (0.9%).
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (1.5-2%).[29][30]
-
10% buffered formalin.[23]
Methodology:
-
Animal Preparation & Anesthesia: Anesthetize the rat with isoflurane. Maintain body temperature at 37 ± 0.5°C throughout the procedure using a heating pad.[28]
-
Surgical Procedure (Intraluminal Suture MCAO):
-
Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[23]
-
Ligate the distal ECA.
-
Insert a 4-0 silicone-coated nylon filament through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (typically 17-20 mm from the CCA bifurcation).[23]
-
Maintain the occlusion for the desired ischemic period (e.g., 2 hours).
-
-
FDP Administration:
-
Ten minutes before the end of the 2-hour occlusion, administer FDP (e.g., 500 mg/kg) or an equivalent volume of saline (vehicle control) via intravenous injection (e.g., through the tail vein) over a 15-minute period.[6]
-
-
Reperfusion:
-
After 2 hours of ischemia, carefully withdraw the filament to allow for reperfusion of the MCA territory.[23]
-
Close the incision and allow the animal to recover. Provide post-operative care, including access to food and water.
-
-
Assessment of Infarct Volume (TTC Staining) at 24-72h:
-
After the designated survival period (e.g., 24 hours), euthanize the animal and carefully remove the brain.[23][28]
-
Briefly freeze the brain (e.g., at -20°C for 30 minutes) to facilitate slicing.
-
Slice the brain into 2-mm thick coronal sections using a brain matrix.[23][28]
-
Immerse the slices in a 1.5-2% TTC solution at 37°C for 15-20 minutes.[23][28] Viable tissue, rich in mitochondrial dehydrogenases, will stain a deep red, while the infarcted, necrotic tissue will remain unstained (white or pale).[31][32]
-
-
Data Analysis:
-
Capture digital images of the stained sections.
-
Using image analysis software (e.g., ImageJ), measure the area of the infarct (white) and the total area of the ipsilateral and contralateral hemispheres for each slice.
-
Calculate the infarct volume, often correcting for edema to ensure accuracy.[29] A common formula is: Corrected Infarct Volume = [Volume of Contralateral Hemisphere] - ([Volume of Ipsilateral Hemisphere] - [Volume of Infarct]).[32]
-
Section 4: Data Interpretation & Troubleshooting
-
Expected Outcomes: In successful experiments, FDP-treated groups should exhibit significantly smaller infarct volumes (in vivo) or higher cell viability (in vitro) compared to vehicle-treated controls. Neurological deficit scores in animal models should also be improved.[6]
-
Troubleshooting - High Variability (In Vivo): Infarct size in the MCAO model can be highly variable. This can be minimized by using a consistent rat strain (Fischer-344 rats may yield more consistent results), using silicone-coated sutures, ensuring consistent suture placement, and carefully controlling body temperature during surgery.[27]
-
Troubleshooting - No Effect of FDP: If no protective effect is observed, consider the following:
-
Dose and Timing: The dose may be suboptimal. Perform a dose-response study. The timing of administration is also critical; FDP is most effective when present during the ischemic or early reperfusion phase.
-
FDP Solution: Ensure the FDP solution is freshly prepared, sterile, and at a physiological pH.
-
Severity of Insult: The ischemic insult may be too severe for any therapeutic intervention to be effective. Consider reducing the duration of OGD or MCAO.
-
Conclusion
Fructose-1,6-diphosphate represents a compelling agent for the study and potential treatment of ischemic injury. Its ability to directly fuel anaerobic ATP production while also providing membrane stabilization and anti-inflammatory effects makes it a unique, multi-target compound. The protocols outlined in this guide provide a robust framework for researchers to investigate the cytoprotective properties of FDP in validated, clinically relevant models of ischemia. Rigorous adherence to these methodologies will enable the generation of reliable and reproducible data, furthering our understanding of metabolic intervention in ischemic disease.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Kuriakose, M., & Younger, D. S. (n.d.). Protocol for middle cerebral artery occlusion by an intraluminal suture method. National Institutes of Health. Retrieved from [Link]
-
Al-Sammarraie, M. (2023). MTT (Assay protocol). Protocols.io. Retrieved from [Link]
-
Macleod, M. R., O'Collins, V., Horky, L. L., Howells, D. W., & Donnan, G. A. (1998). Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke. Neuropathology and Applied Neurobiology, 24(6), 487-497. Retrieved from [Link]
-
Milani, D., Clark, V. W., & Knuckey, N. W. (n.d.). Rat permanent middle cerebral artery occlusion procedure. Bio-protocol. Retrieved from [Link]
-
Han, B., Zhang, Y., Zhang, Y., & Bai, Y. (n.d.). Rat Middle Cerebral Artery Occlusion (MCAO). Bio-protocol. Retrieved from [Link]
-
Macleod, M. R., O'Collins, V., Horky, L., Howells, D. W., & Donnan, G. A. (1998). Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke. Neuropathology and Applied Neurobiology. Retrieved from [Link]
-
Marangos, P. J., Fox, A. W., Riedel, B. J., Royston, D., & Dziewanowska, Z. E. (1998). Potential therapeutic applications of fructose-1,6-diphosphate. Expert Opinion on Investigational Drugs, 7(4), 615-623. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for oxygen-glucose deprivation (OGD) experiments in mouse hippocampal organotypic cultures. Retrieved from [Link]
-
University of South Alabama. (n.d.). Measuring infarct size by the tetrazolium method. Retrieved from [Link]
-
Bio-protocol. (n.d.). 2.3. TTC Staining and Assessment of Infarct Volume. Retrieved from [Link]
-
Hao, S., Wang, N., Zhang, J., & Wang, Y. (n.d.). Cell culture and establishment of the oxygen-glucose deprivation/reperfusion (OGD/R) model. Bio-protocol. Retrieved from [Link]
-
Pignataro, G., Tortiglione, A., & Annunziato, L. (2015). In vitro oxygen-glucose deprivation to study ischemic cell death. Methods in Molecular Biology, 1254, 197-210. Retrieved from [Link]
-
ResearchGate. (n.d.). Infarct Measurement in Focal Cerebral Ischemia: TTC Staining. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocols for oxygen glucose deprivation/reperfusion (OGD/R) stimulation in neonatal rat cardiomyocytes (NRCMs). Retrieved from [Link]
-
Kumar, R., Bocus, F. Z., & Bix, G. J. (2004). Infarct volume quantification in mouse focal cerebral ischemia: a comparison of triphenyltetrazolium chloride and cresyl violet staining techniques. Journal of Neuroscience Methods, 139(2), 203-207. Retrieved from [Link]
-
Milani, H., de Oliveira, R. M., & de Aguiar, F. A. (2004). Validation of a simple and inexpensive method for the quantitation of infarct in the rat brain. Brazilian Journal of Medical and Biological Research, 37(2), 241-247. Retrieved from [Link]
-
Gąssowska-Dobrowolska, M., Ciesielska, A., Słomka, M., & Sarnowska, A. (2021). Oxygen-Glucose Deprivation in Organotypic Hippocampal Cultures Leads to Cytoskeleton Rearrangement and Immune Activation: Link to the Potential Pathomechanism of Ischaemic Stroke. International Journal of Molecular Sciences, 22(16), 8887. Retrieved from [Link]
-
Kiviluoma, K. T., Toivonen, H. J., & Härkönen, M. (1990). Fructose 1-6 diphosphate prevents intestinal ischemic reperfusion injury and death in rats. Gastroenterology, 98(1), 117-126. Retrieved from [Link]
-
Eisenberg, H. M., & Sola, A. (2007). Pharmacokinetics of fructose-1,6-diphosphate after intraperitoneal and oral administration to adult rats. Journal of the American Association for Laboratory Animal Science, 46(3), 26-30. Retrieved from [Link]
-
Riedel, B. J., Gal-vin, S., & Royston, D. (2004). Myocardial protection using fructose-1,6-diphosphate during coronary artery bypass graft surgery: a randomized, placebo-controlled clinical trial. Anesthesia & Analgesia, 98(1), 20-29. Retrieved from [Link]
-
Tonello, R., Farsky, S. H. P., Perez, A. C., & Parada, C. A. (2021). Fructose-1,6-Bisphosphate Reduces Chronic Constriction Injury Neuropathic Pain in Mice by Targeting Dorsal Root Ganglia Nociceptive Neuron Activation. Pharmaceuticals, 14(11), 1145. Retrieved from [Link]
-
Vanoverschelde, J. L., Janier, M. F., & Bergmann, S. R. (1994). Requirement of glycolytic substrate for metabolic recovery during moderate low flow ischemia. The American Journal of Physiology, 267(5 Pt 2), H1793-1802. Retrieved from [Link]
-
Siesjö, B. K., & Katsura, K. (1995). Fructose-1,6-bisphosphate reduces infarct volume after reversible middle cerebral artery occlusion in rats. Stroke, 26(7), 1256-1262. Retrieved from [Link]
-
Cekic, C., Linden, J., & Cronstein, B. N. (2015). Fructose 1,6-bisphosphate, a high-energy intermediate of glycolysis, attenuates experimental arthritis by activating anti-inflammatory adenosinergic pathway. The Journal of Immunology, 195(10), 4984-4991. Retrieved from [Link]
-
Galzigna, L., Rizzoli, V., & Bianchi, M. (1994). Fructose 1,6-bisphosphate prevents oxidative stress in the isolated and perfused rat heart. Cell Biochemistry and Function, 12(1), 69-75. Retrieved from [Link]
-
Galzigna, L., Rizzoli, V., & Bianchi, M. (1989). Some effects of fructose-1,6-diphosphate on rat myocardial tissue related to a membrane-stabilizing action. Cell Biochemistry and Function, 7(2), 91-96. Retrieved from [Link]
-
El-Bacha, T., & de Freitas, M. S. (2003). Fructose 1,6-bisphosphate: a summary of its cytoprotective mechanism. Brazilian Journal of Medical and Biological Research, 36(5), 555-564. Retrieved from [Link]
-
Angelos, M. G., & D'Alecy, L. G. (1991). The effects of fructose-1,6-diphosphate on myocardial damage in acute coronary artery occlusion. Resuscitation, 21(2-3), 199-211. Retrieved from [Link]
-
Jeremy, R. W., & Ambrosio, G. (1994). The functional recovery of post-ischemic myocardium requires glycolysis during early reperfusion. Journal of Molecular and Cellular Cardiology, 26(11), 1435-1447. Retrieved from [Link]
-
Apstein, C. S., & Eberli, F. R. (2000). ATP synthesis during low-flow ischemia: influence of increased glycolytic substrate. Circulation, 101(17), 2090-2096. Retrieved from [Link]
-
McGowan, J. E., & Alderdice, M. T. (2003). Fructose-1,6-bisphosphate preserves intracellular glutathione and protects cortical neurons against oxidative stress. Brain Research, 960(1-2), 90-98. Retrieved from [Link]
-
Bricknell, O. L., & Opie, L. H. (1978). Glycolytic ATP and its production during ischemia in isolated Langendorff-perfused rat hearts. Recent Advances in Studies on Cardiac Structure and Metabolism, 11, 509-519. Retrieved from [Link]
-
Calvani, M., & Arrigoni-Martelli, E. (2018). Fructose-1,6-Bisphosphate Protects Hippocampal Rat Slices from NMDA Excitotoxicity. Molecules, 23(10), 2633. Retrieved from [Link]
-
Ruiz-Meana, M., & Garcia-Dorado, D. (2020). Enhancing Glycolysis Protects against Ischemia-Reperfusion Injury by Reducing ROS Production. Antioxidants, 9(4), 282. Retrieved from [Link]
-
Eisenberg, H. M., & Sola, A. (2007). Pharmacokinetics of fructose-1,6-diphosphate after intraperitoneal and oral administration to adult rats. Journal of the American Association for Laboratory Animal Science. Retrieved from [Link]
-
Angelos, M. G., & D'Alecy, L. G. (1992). Fructose 1,6-diphosphate administration attenuates post-ischemic ventricular dysfunction. The Journal of Thoracic and Cardiovascular Surgery, 104(1), 129-135. Retrieved from [Link]
-
Yenepoya Research Centre. (n.d.). In Vitro Oxygen Glucose Deprivation Model of Ischemic Stroke. Retrieved from [Link]
Sources
- 1. Potential therapeutic applications of fructose-1,6-diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fructose 1,6-Bisphosphate: A Summary of Its Cytoprotective Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fructose 1-6 diphosphate prevents intestinal ischemic reperfusion injury and death in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myocardial protection using fructose-1,6-diphosphate during coronary artery bypass graft surgery: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fructose-1,6-bisphosphate reduces infarct volume after reversible middle cerebral artery occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vivo.weill.cornell.edu [vivo.weill.cornell.edu]
- 8. The functional recovery of post-ischemic myocardium requires glycolysis during early reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycolytic ATP and its production during ischemia in isolated Langendorff-perfused rat hearts. | Semantic Scholar [semanticscholar.org]
- 10. ATP synthesis during low-flow ischemia: influence of increased glycolytic substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fructose 1,6-bisphosphate prevents oxidative stress in the isolated and perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Some effects of fructose-1,6-diphosphate on rat myocardial tissue related to a membrane-stabilizing action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fructose-1,6-bisphosphate preserves intracellular glutathione and protects cortical neurons against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fructose 1,6-bisphosphate, a high-energy intermediate of glycolysis, attenuates experimental arthritis by activating anti-inflammatory adenosinergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro oxygen-glucose deprivation to study ischemic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bio-protocol.org [bio-protocol.org]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. clyte.tech [clyte.tech]
- 22. Oxygen-Glucose Deprivation in Organotypic Hippocampal Cultures Leads to Cytoskeleton Rearrangement and Immune Activation: Link to the Potential Pathomechanism of Ischaemic Stroke | MDPI [mdpi.com]
- 23. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pharmacokinetics of fructose-1,6-diphosphate after intraperitoneal and oral administration to adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pharmacokinetics of fructose-1,6-diphosphate after intraperitoneal and oral administration to adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The effects of fructose-1,6-diphosphate on myocardial damage in acute coronary artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. bio-protocol.org [bio-protocol.org]
- 29. bio-protocol.org [bio-protocol.org]
- 30. scielo.br [scielo.br]
- 31. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 32. researchgate.net [researchgate.net]
Fructose-1,6-Diphosphate: A Preclinical Guide to its Therapeutic Potential
Introduction: Re-evaluating a Central Metabolite as a Therapeutic Agent
Fructose-1,6-diphosphate (FDP), a key intermediate in the glycolytic pathway, has garnered significant interest in preclinical research for its potent cytoprotective effects across a spectrum of disease models.[1][2] Its therapeutic potential stems from a multifaceted mechanism of action that extends beyond its fundamental role in cellular energy metabolism.[3] This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing in-depth application notes and validated protocols for investigating the therapeutic efficacy of FDP in preclinical settings. We will delve into the scientific rationale behind its use, explore its application in various disease models, and provide step-by-step methodologies to ensure robust and reproducible experimental outcomes.
Section 1: The Scientific Rationale - Unraveling the Multifaceted Mechanism of FDP
The therapeutic efficacy of FDP is attributed to its ability to modulate several critical cellular processes, particularly under conditions of metabolic stress such as ischemia and inflammation.[1][2]
Bioenergetic Support and Glycolytic Enhancement
Under ischemic conditions, cellular energy production shifts to anaerobic glycolysis. Exogenous administration of FDP can bypass the rate-limiting, ATP-consuming step catalyzed by phosphofructokinase, thereby directly feeding into the later stages of glycolysis to generate a net gain in ATP.[4] This preservation of cellular energy homeostasis is crucial for maintaining ion pump function, membrane integrity, and overall cell survival.[3][5]
Attenuation of Oxidative Stress
A significant component of FDP's protective capacity is its ability to mitigate oxidative stress.[3] Preclinical studies have demonstrated that FDP can reduce the production of reactive oxygen species (ROS), which are key mediators of cellular damage in conditions like ischemia-reperfusion injury and sepsis.[6][7][8] This is achieved, in part, by preserving mitochondrial function and modulating inflammatory responses.[5]
Modulation of Key Signaling Pathways
FDP has been shown to influence critical intracellular signaling cascades involved in cell survival and apoptosis.[3] It can attenuate the activation of pro-apoptotic pathways such as the p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) pathways.[7] Conversely, FDP can activate pro-survival pathways, including the phospholipase C (PLC) and MEK/ERK signaling cascades, promoting cell survival.[9]
Anti-inflammatory and Immunomodulatory Effects
In models of sepsis and inflammation, FDP has demonstrated the ability to reduce the inflammatory response.[10][11] It can decrease the levels of pro-inflammatory cytokines and reduce leukocyte activation, thereby mitigating the systemic inflammatory response that contributes to organ damage.[11]
Diagram: Proposed Mechanisms of Fructose-1,6-Diphosphate (FDP) Action
Caption: FDP's multifaceted mechanism of action.
Section 2: Preclinical Applications and Protocols
This section provides detailed protocols for investigating the therapeutic potential of FDP in three key preclinical areas: Ischemia-Reperfusion Injury, Sepsis, and Neuroprotection.
Application in Ischemia-Reperfusion (I/R) Injury
Scientific Rationale: I/R injury is a major cause of tissue damage in conditions like myocardial infarction, stroke, and organ transplantation.[1] FDP has shown significant promise in mitigating this damage by preserving cellular energy, reducing oxidative stress, and improving functional recovery.[4][5]
2.1.1 Myocardial Ischemia-Reperfusion Model
This protocol is adapted from established rodent models of myocardial infarction.[12][13]
Experimental Workflow
Caption: Workflow for myocardial I/R injury study.
Step-by-Step Protocol:
-
Animal Model: Male Wistar rats (250-300g) are commonly used.[4] Anesthetize the animal (e.g., with sodium pentobarbital) and establish mechanical ventilation.
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Carefully place a suture around the left anterior descending (LAD) coronary artery.
-
Treatment Groups:
-
Sham Group: Undergoes the full surgical procedure without LAD occlusion.
-
Control (Vehicle) Group: Receives an intravenous (i.v.) bolus of saline immediately before ischemia and/or reperfusion.[4]
-
FDP Treatment Group: Receives an i.v. bolus of FDP (e.g., 350 mg/kg) immediately before ischemia and/or reperfusion.[14]
-
-
Ischemia and Reperfusion: Induce ischemia by tightening the suture around the LAD for 30 minutes. Reperfusion is initiated by releasing the suture and can be maintained for various durations (e.g., 30 minutes to 24 hours) depending on the study endpoints.[4]
-
Endpoint Analysis:
-
Hemodynamic Assessment: Monitor left ventricular pressure and dP/dt.[4]
-
Infarct Size Measurement: At the end of the reperfusion period, excise the heart and stain with triphenyltetrazolium chloride (TTC) to delineate the infarct area.
-
Biochemical Markers: Collect blood samples to measure cardiac troponin I (cTnI) levels.[15]
-
Bioenergetics: Isolate myocardial tissue to assay for ATP levels.[4]
-
Data Summary: Myocardial I/R Injury
| Parameter | Control (Saline) | FDP Treated | Expected Outcome | Reference |
| LV Pressure (mmHg) | 69.1 ± 1.9 | 100.5 ± 5.4 | Significant Increase | [4] |
| LV dP/dt (mmHg/s) | 2940 ± 175 | 5296 ± 531 | Significant Increase | [4] |
| Ejection Fraction (%) | 20.4 ± 1.4 | 29.1 ± 1.7 | Significant Increase | [4] |
| Myocardial ATP (nmol/g) | 160 ± 9.0 | 535 ± 156 | Significant Increase | [4] |
2.1.2 Renal Ischemia-Reperfusion Model
Scientific Rationale: FDP has shown protective effects in experimental acute renal failure by maintaining cellular ATP content and reducing cell injury during cold ischemia.[14]
Step-by-Step Protocol:
-
Animal Model: Male Wistar rats are suitable.
-
Treatment Groups:
-
Control Group: No infusion.
-
Vehicle Group: Infusion of 0.9% NaCl.
-
FDP Group: Infusion of FDP (350 mg/kg).[14]
-
-
Procedure: Infuse the respective solutions intravenously. Perfuse the kidneys in situ with a preservation solution (e.g., Collins solution) and perform a nephrectomy.
-
Cold Ischemia: Store kidney slices in the preservation solution at 4°C for various time points.
-
Endpoint Analysis:
Application in Sepsis and Hemorrhagic Shock
Scientific Rationale: Sepsis and hemorrhagic shock are characterized by systemic inflammation, metabolic derangements, and organ dysfunction. FDP has been shown to improve survival and organ function in animal models of these conditions by enhancing tissue metabolism, preventing acidosis, and exerting anti-inflammatory effects.[6][10][11]
2.2.1 Cecal Ligation and Puncture (CLP) Sepsis Model
Step-by-Step Protocol:
-
Animal Model: Male Wistar rats are commonly used.[10]
-
CLP Procedure: Anesthetize the rat and perform a midline laparotomy to expose the cecum. Ligate the cecum below the ileocecal valve and puncture it (e.g., with an 18-gauge needle) to induce sepsis.
-
Treatment Groups:
-
Control Group: Sham surgery without CLP.
-
Untreated Septic Group: CLP with no treatment.
-
FDP-Treated Septic Group: CLP followed by administration of FDP (e.g., 500 mg/kg).[10]
-
-
Monitoring and Endpoints:
Data Summary: Sepsis Model
| Parameter | Untreated Septic | FDP Treated (500 mg/kg) | Expected Outcome | Reference |
| Mortality Rate (at 15h) | 100% | 20% | Significant Reduction | [10] |
| Leukocyte Count | Significantly Increased | Ameliorated Increase | Reduction towards baseline | [10] |
| Histological Lesions | Severe | Smaller or absent | Attenuation of organ damage | [10] |
2.2.2 Hemorrhagic Shock Model
This protocol is based on the Wiggers model of hemorrhagic shock.[15]
Step-by-Step Protocol:
-
Procedure: Anesthetize the animal and cannulate the femoral artery for blood withdrawal and pressure monitoring. Induce hemorrhagic shock by bleeding the animal to a target mean arterial pressure (MAP) (e.g., 39.75 mmHg) and maintaining it for a set period (e.g., 60 minutes).[6]
-
Treatment: At a specified time after the onset of shock, administer FDP or a control solution (e.g., saline or 5% glucose).[6][16]
-
Resuscitation: Reinfuse the shed blood.
-
Endpoints:
Application in Neuroprotection
Scientific Rationale: FDP has emerged as a promising neuroprotective agent in various models of neuronal injury, including cerebral ischemia and excitotoxicity.[3][7] Its neuroprotective effects are linked to the preservation of cellular energy, reduction of oxidative stress, and modulation of signaling pathways involved in neuronal survival and death.[3][7]
2.3.1 In Vitro Excitotoxicity Model
Step-by-Step Protocol:
-
Cell Culture: Use primary cortical neurons or hippocampal slice cultures.[3][9]
-
Induction of Excitotoxicity: Treat the neuronal cultures with an excitotoxin such as N-Methyl-D-aspartate (NMDA).
-
Treatment: Co-treat the cultures with varying concentrations of FDP.
-
Endpoint Analysis:
Diagram: Neuroprotection Experimental Workflow
Sources
- 1. Potential therapeutic applications of fructose-1,6-diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fructose 1,6-Bisphosphate: A Summary of Its Cytoprotective Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fructose 1,6-diphosphate administration attenuates post-ischemic ventricular dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beneficial effect of fructose-1,6-bisphosphate on mitochondrial function during ischemia-reperfusion of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beneficial effects of fructose 1,6-diphosphate on hemorrhagic shock in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotection by fructose-1,6-bisphosphate involves ROS alterations via p38 MAPK/ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fructose-1,6-bisphosphate preserves glucose metabolism integrity and reduces reactive oxygen species in the brain during experimental sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effect of D-fructose-1,6-bisphosphate against beta-amyloid induced neurotoxicity in rat hippocampal organotypic slice culture: involvement of PLC and MEK/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physiopathological studies in septic rats and the use of fructose 1,6-bisphosphate as cellular protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An assessment of fructose-1,6-bisphosphate as an antimicrobial and anti-inflammatory agent in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical models of myocardial infarction: from mechanism to translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. Fructose-1,6 diphosphate as a protective agent for experimental ischemic acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Effect of fructose-1,6-diphosphate and dexamethasone on ischemia/reperfusion injury after hemorrhagic shock in rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Increasing survival of dogs subjected to hemorrhagic shock by administration of fructose 1-6 diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Challenges in quantifying intracellular Fructose-1,6-diphosphate levels
Technical Support Center: Intracellular Metabolite Analysis
Welcome to the technical support center for intracellular metabolite analysis. As researchers, scientists, and drug development professionals, you understand that obtaining accurate and reproducible measurements of key metabolites is paramount. Fructose-1,6-bisphosphate (FBP) is a critical regulatory node in glycolysis and gluconeogenesis, making its precise quantification essential for studies in metabolic disease, oncology, and cellular physiology.[1][2] However, its high turnover rate and chemical properties present significant analytical challenges.
This guide is structured to provide direct, actionable solutions to common problems encountered during FBP quantification. We will move beyond simple procedural lists to explain the core scientific principles behind each step, empowering you to design robust, self-validating experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your workflow.
Question: My FBP readings are highly variable between technical replicates. What are the likely causes?
Answer: High variability is one of the most common complaints and almost always points to inconsistencies in the initial, most time-sensitive steps of the workflow: metabolic quenching and sample handling.
-
Inconsistent Quenching Time: FBP is a metabolite with a very high flux rate. Even a few seconds of delay between removing cells from their culture environment and stopping all enzymatic activity can lead to dramatic changes in its concentration.[3] Ensure that your quenching protocol is executed with precise timing for every single sample.
-
Incomplete Enzyme Inactivation: If the quenching method is not robust, enzymes like phosphofructokinases or FBP-aldolase may remain active, altering FBP levels post-harvest.[4] Using a quenching solution of ice-cold, HPLC-grade 80% methanol or rapidly freezing cell pellets in liquid nitrogen are effective methods to instantly denature enzymes.[5]
-
Cell Handling Issues: For adherent cells, the method of detachment can introduce variability. Trypsinization can alter cell metabolism and membrane integrity, leading to metabolite leakage.[5] Scraping cells directly into a quenching solution is often preferred. For suspension cells, ensure centrifugation times are minimal and consistent to pellet cells before quenching.[6]
-
Temperature Fluctuations: Allowing samples to warm up at any point before the final analysis can reactivate enzymes.[7] Maintain samples on dry ice or at -80°C throughout the process.
Question: My measured FBP concentrations are consistently lower than expected or undetectable. Why?
Answer: Undetectably low readings suggest a systematic loss of the analyte during sample preparation or an issue with assay sensitivity.
-
Metabolite Leakage During Washing: Washing cells to remove extracellular media is a necessary evil. Using a room-temperature or hypotonic wash buffer can cause cell membranes to become permeable, leading to the loss of intracellular metabolites like FBP.
-
Solution: Always use an ice-cold, isotonic washing solution, such as 0.9% NaCl (saline).[8] Perform the wash step as rapidly as possible to minimize contact time.
-
-
Inefficient Extraction: FBP is a highly polar, phosphorylated sugar that needs to be efficiently extracted from the cellular matrix. Incomplete cell lysis or using an inappropriate extraction solvent will result in poor recovery.
-
Solution: A common and effective method is extraction with a cold solvent mixture like 50% aqueous acetonitrile or 80% methanol.[8] Ensure the extraction includes a vigorous vortexing or sonication step to completely disrupt cell membranes.[5] For tough-to-lyse cells or tissues, mechanical homogenization (e.g., bead beating) may be necessary.
-
-
Analyte Degradation: FBP is susceptible to enzymatic and chemical degradation. Phosphatases present in the sample can dephosphorylate FBP. The molecule is also less stable at high temperatures.
-
Solution: Ensure all steps are performed at low temperatures (0-4°C or on dry ice).[9] Store extracts at -80°C and avoid repeated freeze-thaw cycles.
-
-
Assay Sensitivity Limitations: If you are using an enzymatic, colorimetric assay, it may lack the sensitivity required for samples with low cell numbers or low basal FBP levels.
Question: I am using an enzyme-coupled assay and suspect interference. How can I confirm and mitigate this?
Answer: Assay interference is a significant challenge in complex biological lysates, where endogenous small molecules or experimental compounds can inhibit or activate the enzymes in your detection cascade.[10][11]
-
Identifying Interference: The best way to test for interference is with a spike-and-recovery experiment .
-
Split one of your cell lysate samples into two aliquots.
-
To one aliquot, add a known amount of an FBP standard (the "spike"). The amount should be within the linear range of your assay.
-
To the other aliquot, add an equal volume of the buffer that the standard was dissolved in.
-
Measure the FBP concentration in both samples.
-
Calculate Recovery % = [(Spiked Sample Conc. - Unspiked Sample Conc.) / Known Spike Conc.] x 100
-
A recovery rate between 80-120% indicates minimal interference. A value outside this range strongly suggests that something in your sample matrix is affecting the assay's accuracy.
-
-
Mitigating Interference:
-
Sample Dilution: The simplest approach is to dilute your sample. This reduces the concentration of the interfering substance, hopefully to a level where it no longer affects the assay enzymes. You must ensure the diluted FBP concentration is still within the detection range of your assay.
-
Solid-Phase Extraction (SPE): For LC-MS/MS methods, using an SPE cleanup step can remove many interfering compounds, such as salts and lipids, prior to analysis.[12]
-
Control Reactions: Run your assay with "no-enzyme" or "no-substrate" controls using your sample matrix. This can help identify if your sample itself is generating a background signal.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the entire FBP quantification workflow?
A1: Without question, the most critical step is metabolic quenching . The intracellular metabolome can change in seconds, and FBP is a prime example of a metabolite in high flux.[3] An effective quenching procedure provides a "snapshot" of the cell's metabolic state at the moment of harvesting. Failure here renders all subsequent steps, no matter how precise, invalid.
dot
Caption: FBP Quantification Workflow.
Q2: What are the pros and cons of different metabolic quenching methods?
A2: The ideal quenching solvent should immediately stop metabolic activity without damaging the cell membrane, which could cause metabolite leakage.[5] The choice often depends on the cell type and downstream analysis.
| Quenching Method | Advantages | Disadvantages | Best For |
| Cold Methanol (60-80%) | Highly effective at denaturing enzymes. Can be combined with the extraction step. | Can cause leakage of some metabolites if not performed at a sufficiently low temperature.[8] | General purpose for both adherent and suspension cells; compatible with LC-MS. |
| Liquid Nitrogen | The fastest and most complete method of stopping metabolism. | Can cause cell pellets to become very hard, making subsequent extraction more difficult. Requires specialized handling. | Suspension cells or tissues that can be snap-frozen quickly. |
| Cold Isotonic Saline | Gentle on cells, minimizing membrane damage and metabolite leakage.[8][14] | Less effective at inactivating enzymes compared to organic solvents; primarily slows metabolism. | Suspension cultures where immediate separation from media is followed by a more robust quenching/extraction step.[6] |
Q3: Should I use an enzymatic assay or LC-MS/MS to measure FBP?
A3: This decision depends on your required specificity, sensitivity, throughput, and available equipment. Both are valid methods.
| Feature | Enzymatic Assay (Colorimetric/Fluorometric) | LC-MS/MS |
| Principle | FBP is converted by a series of enzymes, ultimately producing a colored or fluorescent product that is measured.[2][15] | FBP is chromatographically separated from other molecules and then identified and quantified by its specific mass-to-charge ratio.[1][16] |
| Specificity | Lower. Can be prone to interference from structurally similar molecules or compounds in the lysate that affect assay enzymes.[10] | Higher. Can distinguish between isomers (e.g., Fructose-6-Phosphate) and provides confident identification based on mass.[16][17] |
| Sensitivity | Good (Fluorometric) to Moderate (Colorimetric). Typically in the low micromolar range.[2] | Excellent. Can reach nanomolar or even picomolar detection limits. |
| Throughput | High. Easily adaptable to 96-well or 384-well plate formats.[18] | Lower. Sample analysis is sequential, although autosamplers allow for unattended runs. |
| Cost/Equipment | Lower. Requires a standard plate reader. | Higher. Requires a specialized and expensive LC-MS/MS system. |
Validated Experimental Protocols
Protocol 1: Quenching and Extraction from Adherent Mammalian Cells
This protocol is designed to minimize metabolic activity and maximize FBP recovery.
-
Preparation: Prepare two solutions and keep them on ice:
-
Wash Buffer: Ice-cold 0.9% (w/v) NaCl solution.
-
Extraction Solvent: Ice-cold 80% (v/v) HPLC-grade Methanol / 20% Water.
-
-
Cell Culture: Grow cells in a 6-well plate to the desired confluency.
-
Quenching: Place the 6-well plate on a metal block pre-chilled on dry ice to cool the plate rapidly.
-
Aspirate the culture medium as quickly as possible.
-
Immediately wash the cells by adding 1 mL of ice-cold Wash Buffer to each well and aspirating immediately. This step should take less than 5 seconds.
-
Immediately add 500 µL of ice-cold Extraction Solvent to each well.
-
Extraction: Place the plate on a rocker or shaker at 4°C for 10-15 minutes to ensure complete extraction.
-
Collection: Use a cell scraper to detach the cells directly into the Extraction Solvent.
-
Transfer the cell lysate/solvent mixture to a pre-chilled 1.5 mL microcentrifuge tube.
-
Clarification: Centrifuge the tubes at >13,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Storage: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube. Store immediately at -80°C or proceed directly to analysis.
Protocol 2: FBP Quantification via a Generic Enzyme-Coupled Assay
This protocol describes a typical spectrophotometric assay based on the conversion of FBP to products that result in a change in NADH absorbance at 340 nm.[19]
dot
Caption: Principle of an FBP Enzyme-Coupled Assay.
-
Reagents:
-
Assay Buffer (e.g., Tris-HCl or Glycylglycine buffer, pH ~7.4).
-
Aldolase (ALD).
-
Triose-phosphate isomerase (TPI).
-
Glycerol-3-phosphate dehydrogenase (GPDH).
-
NADH solution.
-
FBP standard solution (for standard curve).
-
-
Standard Curve: Prepare serial dilutions of the FBP standard in the Extraction Solvent used for your samples (e.g., 80% Methanol) to create a standard curve (e.g., 0, 1, 2, 5, 10, 20 µM).
-
Reaction Master Mix: Prepare a master mix containing the assay buffer, NADH, and all three enzymes (ALD, TPI, GPDH). The final concentration of each component should be optimized based on the manufacturer's instructions or literature protocols.[15]
-
Plate Setup:
-
Pipette 20-50 µL of each standard and your extracted samples into separate wells of a 96-well UV-transparent plate.
-
Include a "blank" well containing only the Extraction Solvent.
-
-
Initiate Reaction: Add 150-180 µL of the Reaction Master Mix to each well to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader capable of measuring absorbance at 340 nm.
-
Data Acquisition: Take an initial reading (T=0) and then kinetic readings every 1-2 minutes for 20-30 minutes, or a final endpoint reading after the reaction has gone to completion (typically 30-60 minutes). The reaction consumes NADH, so the absorbance at 340 nm will decrease.
-
Calculation:
-
Subtract the blank reading from all standards and samples.
-
Calculate the change in absorbance (ΔA340) for each well (A340 at T=0 minus A340 at T=final).
-
Plot the ΔA340 for the standards against their known concentrations to generate a standard curve.
-
Use the linear equation from the standard curve to calculate the FBP concentration in your samples.
-
Remember to account for the dilution factor from your sample preparation steps.
-
References
- Sellick, C. A., Hansen, R., Stephens, G. M., & Goodacre, R. (2014). Quenching methods for the analysis of intracellular metabolites. Methods in Molecular Biology, 1104, 211-221.
- Creative Proteomics. (n.d.). Cell Sample Collection, Quenching and Metabolite Extraction in Metabolomics.
- Dietmair, S., Timmins, M., & Nielsen, L. K. (2014). Quenching Methods for the Analysis of Intracellular Metabolites. Methods in Molecular Biology, 1104, 211-221.
- Mancini, F., Fiori, J., Bertucci, C., & Andrisano, V. (2006). Separation and quantitation of fructose-6-phosphate and fructose-1,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity.
- Abcam. (n.d.). Fructose-1,6-Bisphosphatase Activity Assay Kit (Colorimetric) (ab273329).
- Pinu, F. R., Villas-Bôas, S. G., & Aggio, R. B. (2017). Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols. Metabolites, 7(4), 54.
- Mtoz Biolabs. (n.d.).
- Canelas, A. B., ten Pierick, A., Ras, C., Seifar, R. M., van Dam, J. C., van Gulik, W. M., & Heijnen, J. J. (2014). Quenching Methods for the Analysis of Intracellular Metabolites. Request PDF.
- Beutler, H. O. (1977). Enzymatic assay of fructose-1,6-diphosphate for the measurement of its utilization by tissues. International Journal for Vitamin and Nutrition Research, 47(1), 88-91.
- ResearchGate. (n.d.).
- Shodex HPLC Columns. (n.d.).
- ResearchGate. (n.d.). Layout of the FBP assay plate.
- Abcam. (n.d.).
- ResearchGate. (n.d.). Example modes of interference and methods to address these in enzyme assays.
- Profacgen. (n.d.). Fructose 1,6-bisphosphate (FDP)
- Dahlin, J. L., Walters, M. A., & Baell, J. B. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113.
- Avantor. (2024). Understanding the importance of sample preparation for the analysis of biological samples.
- Shoji, T., Tchigvintsev, A., Al-Siam, R., & Yakunin, A. F. (2016).
- Li, Y., et al. (2021). Functional Identification of the RiPFK2 Gene in Raspberry (Rubus idaeus L.) Demonstrates That It Enhances Fructose Content Inside Fruits. International Journal of Molecular Sciences, 22(16), 8898.
- Cell Signaling Technology. (n.d.). Western Blotting Troubleshooting Guide.
- Agilent Technologies. (2021, October 22).
Sources
- 1. Fructose 1,6-bisphosphate Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Fructose-1,6-Bisphosphate Assay Kit (Fluorometic) (ab284537) | Abcam [abcam.com]
- 3. [PDF] Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 6. Quenching Methods for the Analysis of Intracellular Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. Quenching methods for the analysis of intracellular metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enzymatic assay of fructose-1,6-diphosphate for the measurement of its utilization by tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. shodexhplc.com [shodexhplc.com]
- 17. Separation and quantitation of fructose-6-phosphate and fructose-1 ,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Fructose 1,6-bisphosphate (FDP) Assay Kit (Enzymatic Method) - Profacgen [profacgen.com]
Stability of Fructose-1,6-diphosphate in different buffer solutions and temperatures
Welcome to the technical support guide for Fructose-1,6-diphosphate (FDP). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for handling FDP in experimental settings. We will address common challenges related to its stability in various buffer systems and across different temperatures, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs) on FDP Stability
This section addresses the most common inquiries regarding the chemical stability of Fructose-1,6-diphosphate.
Q1: What is Fructose-1,6-diphosphate (FDP) and why is its stability a critical experimental parameter?
Fructose-1,6-diphosphate (FDP), historically known as Harden-Young ester, is a key metabolic intermediate in the glycolysis pathway.[1][2][3] It is synthesized by the phosphorylation of fructose-6-phosphate and is a substrate for the enzyme aldolase, which cleaves it into two triose phosphates.[4][5] Its stability is crucial because the degradation of FDP, primarily through hydrolysis of its phosphate groups, will lead to a decrease in the active substrate concentration. This can result in inaccurate kinetic measurements, reduced efficacy in cell culture models, and inconsistent results in enzymatic assays.[6]
Q2: How does the pH of a solution affect the stability of FDP?
The pH of the solution is a primary determinant of FDP stability. The phosphate ester bonds in FDP are susceptible to hydrolysis, a reaction that is significantly accelerated under acidic conditions (low pH). At neutral to slightly alkaline pH (around 7.0-8.0), the molecule exhibits its greatest stability. For instance, enzymatic assays involving FDP are often conducted in buffers with a pH of 7.6 to maintain the integrity of the substrate.[4] Conversely, strongly acidic or highly alkaline conditions will promote the cleavage of phosphate groups, leading to the formation of fructose-6-phosphate (F6P) and inorganic phosphate (Pi), and eventually fructose.
Q3: What is the general impact of temperature on FDP stability in aqueous solutions?
Temperature directly influences the rate of FDP degradation. As with most chemical reactions, an increase in temperature accelerates the hydrolysis of FDP's phosphate esters. For long-term storage, solutions should be kept frozen or at refrigerated temperatures (2-8°C) to minimize degradation.[7][8][9] Experiments conducted at ambient temperature (e.g., 25°C) are generally acceptable for short durations, but prolonged incubation can lead to significant substrate loss.[1][4] Elevated temperatures, such as 37°C or higher, will cause a more rapid decline in FDP concentration and should be used with the understanding that the substrate's half-life is reduced.[5]
Q4: Which buffer systems are recommended for preparing and using FDP solutions?
The choice of buffer is critical for maintaining a stable pH and, consequently, FDP stability.
-
Triethanolamine (TEA) Buffer: Often used for enzymatic assays at a pH of around 7.6, providing a stable environment for both FDP and the associated enzymes.[4]
-
Phosphate Buffers (e.g., PBS): While seemingly a straightforward choice, care must be taken as high concentrations of inorganic phosphate can influence enzyme kinetics or analytical readouts. They are, however, commonly used.[10][11]
-
Tris-HCl: A common biological buffer that can be used in the neutral to slightly alkaline range (pH 7.0-9.0), suitable for many FDP applications.
-
Organic Buffers (e.g., HEPES, MOPS): These are excellent for maintaining pH stability and are generally non-interfering in many biological assays.
The key is to select a buffer with a pKa close to the desired experimental pH to ensure maximum buffering capacity against pH shifts.
Q5: What are the primary degradation products of FDP, and how can they be detected?
The primary degradation pathway for FDP is the sequential hydrolysis of its two phosphate groups. This process yields:
-
Fructose-6-phosphate (F6P) and inorganic phosphate (Pi) from the cleavage of the C1 phosphate.
-
Fructose and a second molecule of inorganic phosphate (Pi) from the subsequent hydrolysis of F6P.
These degradation products can be detected and quantified using analytical techniques that separate phosphorylated sugars, such as Ion Chromatography (IC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][12] These methods can resolve FDP, F6P, and Pi, allowing for a precise assessment of sample purity and stability over time.[1][2]
Q6: How should I prepare and store FDP stock solutions to ensure maximum stability?
For optimal stability, prepare FDP stock solutions in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5). Dissolve the FDP salt (e.g., trisodium salt) in the buffer to the desired concentration.[1] For immediate use, solutions can be kept on ice. For long-term storage, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. When thawing, do so quickly and keep the solution on ice until use.
Troubleshooting Guide
Direct answers to common experimental problems involving FDP.
| Problem Encountered | Potential Cause & Explanation | Recommended Solution |
| Lower-than-expected activity in an FDP-dependent enzyme assay. | FDP Degradation: The most likely cause is that the FDP in your stock or working solution has degraded, leading to a lower effective substrate concentration. This often happens if the solution was prepared in an acidic buffer, stored improperly (e.g., at room temperature for an extended period), or subjected to multiple freeze-thaw cycles.[6] | 1. Verify Solution Integrity: Prepare a fresh FDP stock solution in a neutral or slightly alkaline buffer (pH 7.4-7.8).2. Quantify FDP: If possible, use an analytical method like IC or an enzymatic assay kit to confirm the concentration of your FDP stock.[7][10]3. Proper Storage: Aliquot the new stock and store it at -20°C or below. Thaw aliquots on ice immediately before use. |
| Inconsistent or non-reproducible results between experimental runs. | Variable FDP Stability: Inconsistency can arise from differences in how FDP solutions are handled between experiments. Factors like the age of the solution, time spent at room temperature, and the specific buffer batch can all contribute to variability in the active FDP concentration. | 1. Standardize Handling Protocol: Create and adhere to a strict SOP for preparing, storing, and handling FDP solutions. Specify buffer pH, storage temperature, and maximum bench time.2. Use Fresh Aliquots: Use a fresh, single-use aliquot for each experiment to eliminate variability from freeze-thaw cycles.3. Include a Positive Control: Run a standard reaction with a freshly prepared FDP solution of known concentration in each experiment to normalize your results. |
| Appearance of unexpected peaks in HPLC, IC, or LC-MS analysis. | Presence of Degradation Products: Unexpected peaks often correspond to FDP degradation products, primarily Fructose-6-phosphate (F6P) and inorganic phosphate (Pi).[1][12] Their presence indicates that the sample has undergone hydrolysis. | 1. Identify Peaks: Use analytical standards for F6P and phosphate to confirm the identity of the unknown peaks.2. Review Sample History: Assess the storage conditions and age of the sample. The presence of degradation products is a clear sign of instability.3. Optimize Conditions: If degradation is occurring during sample processing, minimize time at room temperature and ensure the pH of all solutions is in the stable range (7.0-8.0). |
Visualized Workflows and Degradation Pathways
FDP Degradation Pathway
The primary non-enzymatic degradation of FDP in solution is through hydrolysis. This diagram illustrates the sequential loss of phosphate groups.
Caption: Hydrolytic degradation of Fructose-1,6-diphosphate.
Experimental Workflow for FDP Stability Testing
This flowchart outlines a robust procedure for assessing the stability of FDP under various conditions.
Caption: Workflow for conducting a kinetic stability study of FDP.
Experimental Protocols
Protocol 1: Preparation and Storage of a Stabilized FDP Stock Solution
This protocol describes the preparation of a 100 mM FDP stock solution suitable for most research applications.
-
Buffer Preparation: Prepare 100 mL of a 100 mM Tris-HCl buffer. Adjust the pH to 7.5 at room temperature using 1M HCl or 1M NaOH. Filter sterilize if necessary for cell culture applications.
-
Weighing FDP: On an analytical balance, accurately weigh out the required amount of Fructose-1,6-diphosphate salt (e.g., trisodium salt, check the molecular weight provided by the supplier).
-
Dissolution: Place the buffer on a magnetic stirrer in a cold room or on ice. Slowly add the weighed FDP powder to the cold buffer to facilitate dissolution and minimize initial degradation.
-
Final Volume and Concentration Check: Once fully dissolved, transfer the solution to a volumetric flask and add buffer to the final volume. If possible, confirm the concentration using a spectrophotometric enzymatic assay kit.[4][7]
-
Aliquoting and Storage: Immediately dispense the stock solution into single-use, sterile microcentrifuge tubes. Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and transfer to a -80°C freezer for long-term storage. For short-term storage (up to one week), -20°C is acceptable.
Protocol 2: Quantification of FDP by Enzymatic Spectrophotometric Assay
This method determines FDP concentration by measuring the change in NADH absorbance at 340 nm in a coupled enzyme reaction.[4]
-
Reagent Preparation:
-
Assay Buffer: 400 mM Triethanolamine buffer, pH 7.6.
-
NADH Solution: 4.2 mM β-NADH in Assay Buffer.
-
Enzyme Mix: Prepare a solution in cold Assay Buffer containing α-Glycerophosphate Dehydrogenase/Triosephosphate Isomerase (α-GDH/TPI) and Aldolase.
-
-
Reaction Setup: In a 1 cm path length cuvette, pipette the following:
-
2.15 mL Assay Buffer
-
0.1 mL NADH Solution
-
0.1 mL Enzyme Mix
-
Sample: Add a volume of your FDP solution (e.g., 0.1 mL) that results in a final concentration within the assay's linear range.
-
Blank: Prepare a separate cuvette with all reagents except the FDP sample, substituting it with deionized water.
-
-
Measurement:
-
Mix the contents of the cuvettes by inversion.
-
Incubate at 25°C for approximately 5-10 minutes to allow the reaction to go to completion.
-
Measure the final absorbance at 340 nm (A_final).
-
-
Calculation: The concentration of FDP is directly proportional to the change in absorbance (ΔA = A_initial - A_final), where A_initial is the absorbance before adding the sample. Use the Beer-Lambert law and the molar extinction coefficient of NADH (6220 L·mol⁻¹·cm⁻¹) to calculate the concentration.
Reference Data
Table 1: Summary of FDP Stability Under Various Conditions
| Condition | pH Range | Temperature | Expected Stability | Primary Degradation Products |
| Optimal Storage | 7.0 - 8.0 | -20°C to -80°C | High (Months to Years) | Minimal |
| Short-Term Storage | 7.0 - 8.0 | 2 - 8°C | Moderate (Days to Weeks) | Fructose-6-Phosphate (F6P) |
| Typical Experiment | 6.5 - 8.5 | 25 - 37°C | Low to Moderate (Hours) | F6P, Inorganic Phosphate (Pi) |
| Acidic Stress | < 6.0 | > 25°C | Very Low (Minutes to Hours) | F6P, Pi, Fructose |
| Alkaline Stress | > 9.0 | > 25°C | Low (Hours) | F6P, Pi, Fructose |
References
- Wang, J., et al. (2015). Analysis of Fructose 1,6-Diphosphate in Fermentation Broth Using Ion Chromatography.
-
Guidi, A., et al. (2007). Separation and quantitation of fructose-6-phosphate and fructose-1,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity. Journal of Chromatography B, 855(2), 269-275. [Link]
-
Grzybowska, J., et al. (1995). Kinetic properties of D-fructose-1,6-bisphosphate 1-phosphohydrolase isolated from human muscle. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1251(1), 51-56. [Link]
-
Wang, J., et al. (2015). Analysis of Fructose 1,6-Diphosphate in Fermentation Broth Using Ion Chromatography. Walsh Medical Media. [Link]
-
Dudman, N. P., et al. (1978). Fructose 1,6-bisphosphate. Kinetics of hydrolysis catalyzed by rabbit liver neutral fructose-1,6-bisphosphatase with Mn2+. Journal of Biological Chemistry, 253(16), 5712-5718. [Link]
-
Grzybowska, J., et al. (1995). Kinetic properties of D-fructose-1,6-bisphosphate 1-phosphohydrolase isolated from human muscle. SciSpace. [Link]
-
Guidi, A., et al. (2007). Separation and quantitation of fructose-6-phosphate and fructose-1,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity. Semantic Scholar. [Link]
-
SIELC Technologies. (n.d.). HPLC Determination of Fructose 1,6 Bisphosphate on Newcrom B Column. [Link]
-
Wikipedia. (n.d.). Glycolysis. [Link]
- de Oliveira, G. G., et al. (2007). Effect of pH on the Stability of Hexokinase and Glucose 6-Phosphate Dehydrogenase. Applied Biochemistry and Biotechnology.
-
Toledo-Pereyra, L. H., et al. (2004). Effect of fructose-1,6-bisphosphate in the cold storage solution after 12 and 36 hours of rat liver preservation. Transplantation Proceedings, 36(6), 1627-1629. [Link]
-
Tjan, T. D., et al. (2000). Fructose-1,6-diphosphate and a glucose-free solution enhances functional recovery in hypothermic heart preservation. Journal of Heart and Lung Transplantation, 19(2), 169-175. [Link]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. HPLC Determination of Fructose 1,6 Bisphosphate on Newcrom B Column | SIELC Technologies [sielc.com]
- 3. Glycolysis - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. scispace.com [scispace.com]
- 6. Kinetic properties of D-fructose-1,6-bisphosphate 1-phosphohydrolase isolated from human muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Effect of fructose-1,6-bisphosphate in the cold storage solution after 12 and 36 hours of rat liver preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fructose-1,6-diphosphate and a glucose-free solution enhances functional recovery in hypothermic heart preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Separation and quantitation of fructose-6-phosphate and fructose-1 ,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Background Noise in Fructose-1,6-Bisphosphate (FDP) Measurement Kits
Welcome to the technical support center for Fructose-1,6-Bisphosphate (FDP) measurement kits. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues leading to high background signals in their experiments. By understanding the underlying principles of the assay and potential pitfalls, you can ensure the accuracy and reliability of your data.
I. Frequently Asked Questions (FAQs) - The First Line of Defense
Here are answers to the most common questions we receive regarding high background noise in FDP assays.
Q1: My "No FDP" control (blank) has a very high absorbance/fluorescence reading. What is the most likely cause?
A high blank reading is the most frequent issue and often points to a problem with the reaction mix itself, rather than the samples. The primary suspects are:
-
Contamination of Reagents: One or more of the kit components may be contaminated with FDP or an intermediate of the reaction pathway that leads to signal generation.
-
Endogenous Enzyme Activity in the Sample: If you are using a "sample blank" (a sample to which you haven't added all the reaction components), there might be enzymes in your sample that can react with the substrates in the kit to produce a signal.
-
Instability of the Probe/Substrate: The detection probe or a key substrate might be degrading, leading to a spontaneous signal. This is often exacerbated by improper storage or handling (e.g., exposure to light, repeated freeze-thaw cycles).
Q2: I see a high background signal across all my wells, including the standards. What should I investigate first?
When all wells exhibit a high background, the issue is systemic. The most efficient troubleshooting steps are:
-
Prepare a "No Enzyme" Control: Prepare a reaction mix but omit the final enzyme in the cascade that generates the signal (e.g., the enzyme that acts on the final substrate to produce a colored or fluorescent product). If this control still shows a high signal, the problem lies with one of the upstream reagents or the probe itself.
-
Check for Contamination in the Assay Buffer: The assay buffer is used in the largest volume and is a common source of contamination. Try running a reaction with a fresh, unopened bottle of buffer if available.
-
Review Reagent Preparation and Storage: Ensure that all kit components have been reconstituted correctly, aliquoted to minimize freeze-thaw cycles, and stored at the recommended temperatures, protected from light.[1]
Q3: My sample wells have a higher background than my blank and standards. Why is this happening?
This points to an issue specific to your sample matrix. Potential causes include:
-
Interfering Substances in the Sample: Your sample may contain molecules that interfere with the assay. This can include compounds that absorb light at the same wavelength as your signal, fluorescent compounds, or reducing/oxidizing agents that interact with the detection chemistry.[2][3]
-
Endogenous FDP: The biological sample itself naturally contains FDP. You may need to dilute your sample to bring the FDP concentration within the linear range of the assay.
-
Sample Color/Turbidity: If your sample is colored or turbid, it can interfere with absorbance readings.[3]
Q4: Can the plate reader settings contribute to high background?
Yes, incorrect plate reader settings can artificially inflate your background readings. Key parameters to check are:
-
Wavelength Accuracy: Ensure the excitation and emission wavelengths are set exactly as specified in the kit protocol.
-
Gain Settings (for fluorescence): An excessively high gain setting can amplify noise and lead to a high background. Start with a moderate gain and adjust as needed to ensure your highest standard is not saturated.
-
Well Scanning Mode: If your reader has this option, scanning from the top is generally preferred for solutions to minimize interference from scratches on the bottom of the plate.
II. In-Depth Troubleshooting Guides
If the FAQs have not resolved your issue, the following detailed guides will help you systematically identify and solve the source of the high background.
Guide 1: Deconstructing the "No FDP" Control - A Step-by-Step Investigation
A high signal in your zero standard or blank is a critical issue that must be resolved before proceeding. This guide will help you pinpoint the problematic component.
The Underlying Principle: A Coupled Enzymatic Assay
Most FDP measurement kits utilize a coupled enzymatic reaction.[4][5] FDP is converted through a series of enzymatic steps to a product that can be detected. A common final step is the reduction of a probe by NADH or NADPH, which is generated in a preceding step.[6][7][8]
.dot
Caption: Generalized coupled enzymatic pathway for FDP measurement.
Experimental Protocol: Isolating the Source of Background Noise
This experiment involves systematically omitting components of the reaction mix to identify the source of the non-specific signal.
Table 1: Troubleshooting Reaction Setup
| Well # | Sample | Reaction Mix Components | Expected Outcome (if working correctly) |
| 1 | Blank (Assay Buffer) | Complete Reaction Mix | Low Signal |
| 2 | Blank (Assay Buffer) | Mix minus FDP Enzyme | Low Signal |
| 3 | Blank (Assay Buffer) | Mix minus Converter Enzyme(s) | Low Signal |
| 4 | Blank (Assay Buffer) | Mix minus Developer/Final Enzyme | Low Signal |
| 5 | Blank (Assay Buffer) | Assay Buffer + Probe Only | Very Low Signal |
Step-by-Step Procedure:
-
Prepare Master Mixes: For each condition in Table 1, prepare a master mix of the indicated components sufficient for at least duplicate wells.
-
Dispense Mixes: Add the appropriate volume of each master mix to the wells of a 96-well plate.
-
Add Blank: Add the assay buffer (or water, as specified in your kit) to each well.
-
Incubate: Incubate the plate according to the kit protocol (e.g., 30-60 minutes at 37°C, protected from light).
-
Read Plate: Measure the absorbance or fluorescence at the specified wavelength.
Interpreting the Results:
-
High signal in Well 5: The probe itself is unstable or contaminated. Contact the manufacturer for a replacement.
-
High signal in Well 4, but low in Well 5: The developer/final enzyme solution is contaminated.
-
High signal in Well 3, but low in Well 4: One of the converter enzymes is the source of contamination.
-
High signal in Well 2, but low in Well 3: The FDP enzyme is contaminated.
-
High signal only in Well 1: This is an unlikely scenario if the other wells are low, but it could indicate a specific interaction between all components that generates a signal in the absence of FDP.
Guide 2: Addressing Sample-Specific Interference
If your "No FDP" controls are clean, but your sample wells show high background, the problem lies within your sample matrix.
Identifying the Type of Interference
.dot
Caption: Decision tree for troubleshooting sample-specific interference.
Protocol: Diagnosing and Mitigating Sample Interference
-
Sample Background Control:
-
Purpose: To measure the intrinsic signal of your sample.
-
Procedure: Prepare a well containing your sample and the assay buffer without the reaction mix. Read the absorbance/fluorescence.
-
Interpretation: A high reading indicates that your sample is colored or autofluorescent. This value can be subtracted from your sample readings.
-
-
Sample Dilution Series:
-
Purpose: To determine if an interfering substance can be diluted out.
-
Procedure: Create a serial dilution of your sample (e.g., 1:2, 1:5, 1:10, 1:20) in the assay buffer. Run the assay on each dilution.
-
Interpretation: If the background signal decreases with dilution, this suggests the presence of an interfering substance. Choose a dilution factor that minimizes the background while keeping the FDP signal within the detectable range.
-
-
Deproteinization (for enzymatic interference):
-
Purpose: To remove endogenous enzymes from your sample that may be contributing to the background signal.
-
Procedure: Use a 10 kDa spin column to deproteinize your sample. Add your sample to the column, centrifuge according to the manufacturer's instructions, and collect the filtrate. The small FDP molecule will pass through, while larger enzymes will be retained.
-
Interpretation: If the background is reduced after deproteinization, endogenous enzyme activity was the likely cause.
-
III. Best Practices for Preventing High Background
-
Reagent Handling: Aliquot reconstituted reagents into single-use volumes to avoid repeated freeze-thaw cycles. Always use fresh pipette tips for each reagent.
-
Washing Technique: If your assay involves washing steps (e.g., an ELISA-based format), ensure that washing is thorough to remove unbound reagents.[9][10] Insufficient washing is a common cause of high background.
-
Plate Sealing: During incubations, properly seal the plate to prevent evaporation, which can concentrate reagents and increase background.
-
Positive Controls: Always run a positive control (a sample known to contain FDP or the FDP standard) to ensure the assay is working correctly.[11]
-
Negative Controls: The "No FDP" blank is your most important negative control. Additionally, a "no-enzyme" control can be valuable for troubleshooting.
By following these structured troubleshooting guides and adhering to best practices, you can effectively diagnose and resolve issues with high background noise, leading to more accurate and reliable Fructose-1,6-Bisphosphate measurements.
References
-
Assay Genie. (n.d.). Fructose-6-Phosphate Fluorometric Assay Kit (#BN00913). Retrieved from Assay Genie. URL: [Link]
-
BioVision Inc. (n.d.). Fructose-1,6-Bisphosphatase Activity Assay Kit (Colorimetric). Retrieved from BioVision Inc. URL: [Link]
- Cook, P. F., & Cleland, W. W. (2007). Enzyme Kinetics and Mechanism. Garland Science.
-
Czauderna, M., & Kowalczyk, J. (2015). Analysis of Fructose 1, 6-Diphosphate in Fermentation Broth Using Ion Chromatography. Journal of Chromatographic Science, 53(8), 1255–1259. URL: [Link]
- Glick, D. (Ed.). (1962). Methods of Biochemical Analysis, Volume 10. Interscience Publishers.
-
LI-COR Biosciences. (n.d.). Troubleshooting Quantitative Western Blots Hints and Tips. Retrieved from LI-COR Biosciences. URL: [Link]
-
National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL: [Link]
-
ResearchGate. (2015, June 9). Does fructose 1,6 phosphate interfere with cck8 assay? What is the mechanism? Retrieved from ResearchGate. URL: [Link]
-
Stork, C., & Li, Y. V. (2016). Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network. Redox Biology, 9, 105–116. URL: [Link]
-
U-CyTech. (n.d.). Troubleshooting FluoroSpot assay. Retrieved from U-CyTech. URL: [Link]
-
Vermeulen, J. F., et al. (1987). New enzyme immunoassay of fibrin-fibrinogen degradation products in plasma using a monoclonal antibody. Journal of Clinical Pathology, 40(11), 1304–1310. URL: [Link]
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Interference Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Errors and artifacts in coupled spectrophotometric assays of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Feasibility of NAD(P)/NAD(P)H as redox agents in enzymatic plasmonic gold nanostar assays for galactose quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. licorbio.com [licorbio.com]
- 10. Troubleshooting FluoroSpot assay | U-CyTech [ucytech.com]
- 11. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
Preventing Fructose-1,6-diphosphate degradation during sample preparation
A Guide to Preventing Degradation During Sample Preparation
Welcome to the technical support resource for the accurate measurement of Fructose-1,6-bisphosphate (FBP). As a key intermediate in glycolysis and gluconeogenesis, FBP is a critical indicator of cellular metabolic status. However, its inherent instability presents a significant challenge during sample preparation. This guide provides in-depth troubleshooting advice, validated protocols, and the scientific principles behind them to ensure the integrity of your FBP measurements.
Troubleshooting Common Issues
This section addresses the most frequent problems encountered by researchers when measuring FBP levels.
| Problem | Potential Cause | Recommended Solution |
| Low or undetectable FBP levels | Inefficient quenching of metabolic enzymes, particularly Fructose-1,6-bisphosphatase (FBPase), leading to rapid degradation of FBP. | Implement an immediate and rapid quenching step using liquid nitrogen or a dry ice/ethanol slurry. Ensure the quenching solution is pre-chilled to at least -40°C. |
| Chemical degradation of FBP due to acidic conditions during extraction. | Use a buffered extraction solvent with a neutral to slightly alkaline pH (7-8). Avoid strong acids for extraction. | |
| High variability between replicate samples | Inconsistent timing between sample harvesting and quenching, allowing for variable enzymatic degradation. | Standardize the workflow to minimize the time between harvesting and quenching. Aim for this to be less than a few seconds. |
| Partial thawing of samples during processing. | Keep samples on dry ice or in a pre-chilled environment throughout the entire extraction process. Use pre-chilled tubes and solvents. | |
| Sample matrix effects in downstream analysis (e.g., LC-MS) | High salt concentrations or residual extraction solvents interfering with ionization or chromatographic separation. | Perform a solvent evaporation step after extraction and reconstitute the sample in a solvent compatible with your analytical method. Consider a solid-phase extraction (SPE) cleanup if matrix effects persist. |
In-depth Protocol: FBP Extraction from Adherent Cell Cultures
This protocol provides a validated method for quenching metabolism and extracting FBP from adherent cells, minimizing degradation.
Materials:
-
Pre-chilled (-80°C) 80% Methanol / 20% Water solution
-
Liquid Nitrogen
-
Cell Scraper
-
Pre-chilled (-80°C) microcentrifuge tubes
-
Dry ice
-
Centrifuge capable of reaching 4°C
Procedure:
-
Preparation: Place culture dishes on a bed of dry ice to cool the bottom surface. Prepare a flask of liquid nitrogen.
-
Quenching: Aspirate the cell culture medium completely. Immediately wash the cells with ice-cold saline to remove any remaining medium. Aspirate the saline and, without delay, add liquid nitrogen directly to the culture dish to flash-freeze the cells. This process should be instantaneous.
-
Extraction: While the cells are still frozen, add the pre-chilled (-80°C) 80% methanol solution to the dish.
-
Harvesting: Use a pre-chilled cell scraper to scrape the frozen cell lysate into the methanol solution. Transfer the entire mixture to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the samples at -80°C for at least 2 hours to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the FBP, to a new pre-chilled tube.
-
Storage: Store the extract at -80°C until analysis. For LC-MS analysis, the solvent can be evaporated under a stream of nitrogen, and the pellet reconstituted in a suitable solvent.
Key Technical Considerations
Understanding the "why" behind each step is crucial for successful and reproducible FBP analysis.
The Criticality of Rapid Quenching
FBP is at a metabolic crossroads and its cellular concentration can change within seconds. The primary threat to FBP integrity during sample preparation is the enzyme Fructose-1,6-bisphosphatase (FBPase), which rapidly hydrolyzes FBP to fructose-6-phosphate. Effective quenching instantly halts all enzymatic activity, preserving the in vivo metabolic snapshot. The use of liquid nitrogen or pre-chilled solvents below -40°C is essential for this rapid inactivation.
Preventing Chemical Degradation
FBP is susceptible to hydrolysis, particularly in acidic conditions. The phosphate groups can be cleaved, leading to an underestimation of its concentration. Therefore, maintaining a neutral to slightly alkaline pH throughout the extraction process is critical. The use of buffered extraction solvents or aqueous-organic mixtures like 80% methanol helps maintain a stable pH environment.
Caption: Major pathways of FBP degradation during sample preparation.
Choosing the Right Extraction Solvent
The ideal extraction solvent serves two main purposes: precipitating proteins (including FBP-degrading enzymes) and solubilizing the metabolites of interest. Cold aqueous-organic solvent mixtures are highly effective. An 80% methanol solution is a common choice as it effectively precipitates proteins while keeping polar metabolites like FBP in solution.[1][2][3] It is crucial to ensure the solvent is pre-chilled to a temperature that maintains the quenched state of the cells, typically -40°C to -80°C.
Caption: Validated workflow for FBP extraction from adherent cells.
Frequently Asked Questions (FAQs)
-
Q: Can I use a different quenching method, like cold methanol, instead of liquid nitrogen?
-
A: Yes, adding pre-chilled methanol directly to the cells can be an effective quenching method.[2] However, liquid nitrogen is generally considered the gold standard as it provides the most rapid and complete cessation of enzymatic activity.[4][5] If using cold methanol, it is critical to ensure it is sufficiently cold (at least -40°C) and that the volume is adequate to instantly cool the entire cell monolayer.
-
-
Q: My protocol involves a trypsinization step to harvest cells. Is this acceptable for FBP analysis?
-
A: Trypsinization should be avoided. This process is relatively slow and occurs at a temperature (typically 37°C) that allows for significant metabolic activity to continue, which will lead to the degradation of FBP and an inaccurate representation of its in vivo concentration. Direct quenching on the culture plate is the preferred method.
-
-
Q: Are there any specific inhibitors I can add to my extraction solvent to protect FBP?
-
A: While the primary method of preventing enzymatic degradation is rapid quenching and protein precipitation, specific inhibitors for FBPase do exist. However, their use in sample preparation for metabolomics is not standard, as they can potentially interfere with downstream analysis, such as mass spectrometry. The most robust approach is to rely on immediate and effective temperature control and protein removal.
-
-
Q: How stable is FBP in the final extract during storage?
-
A: Once extracted and separated from cellular enzymes, FBP is relatively stable when stored at -80°C in a neutral pH aqueous-organic solvent.[1][2] Avoid repeated freeze-thaw cycles, as this can lead to degradation. For long-term storage, it is best to store aliquots to minimize temperature fluctuations.
-
References
-
McCullagh Group Protocol: Cell metabolomics sample submission, Jan 2020, Department of Chemistry. Guide to cell extraction, sample normalisation and sample submission for metabolomics. [Link]
-
Agilent. A Room Temperature Metabolism Quenching Method for Automated Metabolomics Sample Preparation. [Link]
-
Metabolomics. Cell Sample Collection, Quenching and Metabolite Extraction in Metabolomics. [Link]
-
Center for Innovative Technology. Metabolic Quenching. [Link]
-
Technology Networks. Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome. [Link]
-
Gao, X., et al. Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. Anal Chem. 2023;95(19):7541-7548. [Link]
-
Mass Spectrometry Research Facility. Preparation of cell samples for metabolomics. [Link]
-
Gao, X., et al. Developing Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. ChemRxiv. 2023. [Link]
-
Wojtowicz, W., et al. Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures. Metabolites. 2020;10(10):405. [Link]
-
Sapcariu, S.C., et al. Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome. J Biomol Tech. 2011;22(Suppl):S34. [Link]
-
Opperdoes, F.R., et al. Purification and characterisation of an unusually heat-stable and acid/base-stable class I fructose-1,6-bisphosphate aldolase from Staphylococcus aureus. Life Sci. 1999;65(1):73-81. [Link]
-
Amerigo Scientific. Fructose 1,6-bisphosphatase-1 Inhibitor. [Link]
-
Sapphire North America. Fructose-1,6-bisphosphatase-1 Inhibitor. [Link]
-
Midelfort, C.F., et al. Fructose 1,6-bisphosphate: isomeric composition, kinetics, and substrate specificity for the aldolases. J Biol Chem. 1976;251(19):5861-7. [Link]
-
Butrico, A., et al. Nonenzymatic gluconeogenesis-like formation of fructose 1,6-bisphosphate in ice. Proc Natl Acad Sci U S A. 2017;114(26):6768-6772. [Link]
-
Lee, H.S., et al. Characterization of Hyperthermostable Fructose-1,6-Bisphosphatase from Thermococcus onnurineus NA1. J Korean Soc Appl Biol Chem. 2013;56:293-298. [Link]
-
Wikipedia. Fructose 1,6-bisphosphatase. [Link]
-
Beng, G.T.S., et al. A library of novel allosteric inhibitors against Fructose 1,6-bisphosphatase. Bioorg Med Chem Lett. 2007;17(22):6238-6242. [Link]
-
Hines, J.V., et al. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds. Lett Drug Des Discov. 2010;7(1):19-24. [Link]
Sources
- 1. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 2. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of Fructose-1,6-diphosphate Solutions
Welcome to the technical support center for the purification of Fructose-1,6-diphosphate (FDP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into removing proteinous impurities from FDP solutions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
I. Understanding the Challenge: The Nature of the FDP-Protein Matrix
Fructose-1,6-diphosphate, a key intermediate in glycolysis, is often produced through fermentation processes which can result in significant protein contamination.[1][2] These proteinous impurities can interfere with downstream applications, affecting product stability, purity, and overall yield. The primary challenge lies in selectively removing these protein contaminants without degrading or losing the target FDP molecule.
II. Core Purification Strategies: A Comparative Overview
Several methods can be employed to remove protein impurities from FDP solutions. The choice of method depends on factors such as the scale of purification, the nature of the protein contaminants, and the desired final purity of the FDP. Here, we discuss the most effective and commonly used techniques.
| Method | Principle of Separation | Advantages | Disadvantages |
| Ultrafiltration | Molecular Size Exclusion | Gentle on FDP, scalable, efficient for desalting and buffer exchange.[3][4] | Membrane fouling can be an issue; may not remove proteins of similar size to FDP aggregates. |
| Acid Precipitation | Isoelectric Point (pI) Alteration | Simple, cost-effective for bulk removal.[5][6] | Can denature proteins, potentially co-precipitate FDP, requires careful pH control.[5][6] |
| Activated Carbon Adsorption | Adsorption based on size and charge | Effective for removing smaller protein impurities and pigments.[7][8][9][10][11] | Can be non-selective, potential for FDP loss through adsorption. |
| Ion Exchange Chromatography | Charge-based Separation | High resolution and specificity, capable of separating FDP from similarly sized molecules.[12] | Can be more complex and costly, requires specific resin selection and optimization. |
Visualizing the Workflow: A General Purification Strategy
The following diagram illustrates a typical workflow for the purification of FDP, incorporating several of the techniques discussed.
Caption: A generalized workflow for the purification of Fructose-1,6-diphosphate from a crude solution.
III. Troubleshooting and FAQs
This section addresses common issues encountered during the removal of proteinous impurities from FDP solutions.
Ultrafiltration Issues
Q1: My ultrafiltration membrane is clogging quickly, leading to a slow flow rate. What can I do?
A1: Membrane fouling is a common issue in ultrafiltration. Here are several troubleshooting steps:
-
Pre-filtration: Ensure your initial FDP solution is well-clarified by centrifugation or microfiltration to remove larger particulates and cell debris before it reaches the ultrafiltration membrane.
-
Optimize Transmembrane Pressure (TMP): Operating at an excessively high TMP can compact the foulants on the membrane surface. Try reducing the pressure to see if the flow rate improves.[13]
-
Cross-flow Filtration: If you are using a dead-end filtration setup, switching to a tangential flow filtration (TFF) or cross-flow system can help. The sweeping action of the fluid across the membrane surface minimizes the buildup of a concentration polarization layer.
-
Membrane Cleaning: Implement a regular and effective cleaning-in-place (CIP) protocol for your membranes. Consult the manufacturer's guidelines for appropriate cleaning agents.
Q2: I am losing a significant amount of FDP in the permeate. How can I improve retention?
A2: FDP loss in the permeate suggests that the molecular weight cut-off (MWCO) of your membrane may be too large or that the FDP is degrading.
-
Select a Tighter Membrane: Choose an ultrafiltration membrane with a MWCO that is significantly smaller than the molecular weight of FDP (340.1 g/mol ). A general rule of thumb is to select a membrane with an MWCO that is at least 3 to 6 times smaller than the molecular weight of the molecule you want to retain.[4]
-
Check for FDP Degradation: FDP can be susceptible to degradation under certain pH and temperature conditions. Ensure your processing conditions are mild and monitor the integrity of your FDP using a suitable analytical method like HPLC.[14]
Precipitation Problems
Q3: After acid precipitation of proteins, my FDP recovery is low. Why is this happening?
A3: Low FDP recovery after acid precipitation can be due to co-precipitation or degradation.
-
pH Optimization: The isoelectric point (pI) of proteins is the pH at which their net charge is zero, leading to minimum solubility and precipitation.[6] It is crucial to carefully titrate the acid to reach the optimal pI for protein precipitation without causing significant FDP precipitation. A pH titration curve of your crude solution can help identify the optimal pH.
-
Temperature Control: Perform the precipitation at a low temperature (e.g., 4°C) to minimize potential FDP degradation and enhance protein precipitation.[5]
-
Gentle Mixing: Avoid vigorous stirring during acid addition, as this can lead to the formation of very fine protein precipitates that are difficult to separate and may trap FDP.
Activated Carbon Treatment Concerns
Q4: How do I prevent my FDP from adsorbing to the activated carbon along with the protein impurities?
A4: The key to selective adsorption with activated carbon lies in understanding the influence of pH on the charge of both the protein impurities and the FDP.
-
pH Adjustment: Protein adsorption to activated carbon is most efficient when the pH of the solution is close to the isoelectric point (pI) of the protein, where the protein has a minimal net charge.[7][8][9][10] Conversely, FDP is an anionic molecule. By adjusting the pH to be near the pI of the major protein contaminants, you can maximize their adsorption while minimizing the interaction of the negatively charged FDP with the carbon surface.
Ion Exchange Chromatography Challenges
Q5: I am seeing co-elution of proteins with my FDP during anion exchange chromatography. How can I improve the separation?
A5: Co-elution in ion exchange chromatography indicates that the separation conditions are not optimal for resolving FDP from the protein contaminants.
-
Gradient Optimization: A shallow salt gradient during elution will provide better resolution between molecules with similar charges. Experiment with different gradient slopes to improve the separation.
-
pH Adjustment: The pH of the buffers will affect the charge of both the FDP and the contaminating proteins. Adjusting the pH can alter their binding affinity to the anion exchange resin, potentially improving separation.
-
Resin Selection: Consider using a resin with a different pore size or ligand density. A smaller pore size may exclude larger proteins, while a different ligand may offer different selectivity.
IV. Experimental Protocols
Protocol 1: Ultrafiltration for Protein Removal
This protocol outlines a general procedure for removing protein impurities from a clarified FDP solution using tangential flow filtration (TFF).
-
System Preparation: Sanitize and equilibrate the TFF system and the selected ultrafiltration membrane (e.g., 1 kDa MWCO) with purified water and then with the process buffer.
-
Sample Loading: Load the clarified FDP solution into the feed reservoir.
-
Concentration: Begin recirculation of the solution through the TFF cassette at the recommended flow rate and transmembrane pressure (TMP). The permeate, containing water, salts, and very small molecules, will pass through the membrane, while the FDP and proteins will be retained in the retentate.
-
Diafiltration: Once the desired concentration factor is reached, begin diafiltration by adding fresh buffer to the feed reservoir at the same rate as the permeate is being removed. This step is crucial for washing out remaining low molecular weight impurities and exchanging the buffer.
-
Product Recovery: After sufficient diafiltration volumes (typically 5-10), collect the purified and concentrated FDP solution from the retentate line.
Caption: Tangential Flow Filtration (TFF) workflow for FDP purification.
Protocol 2: Acid Precipitation of Protein Impurities
This protocol provides a basic method for precipitating protein contaminants from an FDP solution.
-
Cooling: Chill the clarified FDP solution to 4°C in an ice bath with gentle stirring.
-
Acid Addition: Slowly add a pre-chilled acid solution (e.g., 1 M HCl or Trichloroacetic acid) dropwise to the FDP solution while continuously monitoring the pH.[5][6]
-
pH Adjustment: Continue adding acid until the target pH, corresponding to the isoelectric point of the major protein contaminants, is reached.
-
Incubation: Allow the solution to incubate at 4°C for 1-2 hours with gentle agitation to allow for complete protein precipitation.
-
Separation: Separate the precipitated proteins from the FDP-containing supernatant by centrifugation at a high speed (e.g., 10,000 x g) for 30 minutes at 4°C.
-
Supernatant Collection: Carefully decant the supernatant containing the purified FDP.
-
Neutralization: Immediately neutralize the supernatant with a suitable base (e.g., 1 M NaOH) to prevent FDP degradation.
V. References
-
Stone, M. T., & Kozlov, M. (2014). Separating Proteins with Activated Carbon. Langmuir, 30(27), 8046–8055. [Link]
-
SANI Membranes. (n.d.). Ultrafiltration. Retrieved from [Link]
-
Cytiva. (2025). Enhancing protein recovery and concentration. Retrieved from [Link]
-
Stone, M. T., & Kozlov, M. (2014). Separating Proteins with Activated Carbon. Langmuir. [Link]
-
Arise, R. O., & Malomo, S. O. (2021). Protein separation using ultrafiltration—An example of multi-scale complex systems. Food and Bioproducts Processing, 128, 105-117. [Link]
-
Stone, M. T., & Kozlov, M. (2014). Separating proteins with activated carbon. Langmuir, 30(27), 8046-8055. [Link]
-
Google Patents. (1995). Process for purifying fructose 1,6-diphosphate.
-
ResearchGate. (2014). Separating Proteins with Activated Carbon. [Link]
-
ZhuLin Activated Carbon. (n.d.). Activated Carbon for Protein purification. Retrieved from [Link]
-
Phenomenex. (2025). Protein Precipitation Method. Retrieved from [Link]
-
Bioquochem. (2021). Principals of various protein precipitation methods. Retrieved from [Link]
-
Leisola, M., & Linko, M. (1974). Preparation and purification of fructose-1,6-diphosphate. Acta Chemica Scandinavica B, 28(5), 555-558. [Link]
-
Saman. (n.d.). Chromatography Ion Exchange Resin. Retrieved from [Link]
-
Rosen, O. M. (1975). Purification of fructose-1, 6-diphosphatase From Polysphondylium Pallidum. Methods in Enzymology, 42, 360-363. [Link]
-
D'Arienzo, C., et al. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules, 29(1), 1-13. [Link]
-
Bezerra, G. A., et al. (2000). Purification and amino acid sequence of fructose-1,6-bisphosphate aldolase from the electric organ of Electrophorus electricus (L.). Protein and Peptide Letters, 7(5), 329-338. [Link]
-
Walsh Medical Media. (2015). Analysis of Fructose 1, 6-Diphosphate in Fermentation Broth Using Ion Chromatography. Retrieved from [Link]
-
Crow, V. L., & Pritchard, G. G. (1986). Purification of the fructose 1,6-bisphosphate-dependent lactate dehydrogenase from Streptococcus uberis and an investigation of its existence in different forms. Journal of general microbiology, 132(6), 1551-1560. [Link]
-
Liu, Y., et al. (2020). Protein Precipitation to Remove Carbohydrates that Interfere in Protein-Bound Tryptophan Quantification in Soybean Seeds. Journal of Analysis and Testing, 4(2), 126-133. [Link]
-
Nimmo, H. G., & Tipton, K. F. (1975). The Purification of Fructose 1,6-diphosphatase From Ox Liver and Its Activation by Ethylenediaminetetra-Acetate. Biochemical Journal, 145(2), 323-334. [Link]
-
Cytiva. (n.d.). Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins. Retrieved from [Link]
-
Cytiva. (2025). Troubleshooting protein recovery issues. Retrieved from [Link]
-
ProtiFi. (n.d.). Troubleshooting Tips. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Fructose-1,6-diphosphate. Retrieved from [Link]
-
Schürmann, P., & Wolosiuk, R. A. (1978). A simple procedure for purifying the major chloroplast fructose-1,6-bisphosphatase from spinach (Spinacia oleracea) and characterization of its stimulation by sub-femtomolar mercuric ions. Biochimica et Biophysica Acta (BBA) - Enzymology, 522(1), 130-138. [Link]
-
Patsnap Synapse. (2025). Troubleshooting Guide for Common Recombinant Protein Problems. Retrieved from [Link]
-
Crow, V. L., & Pritchard, G. G. (1986). Purification of the Fructose 1,6-bisphosphate-dependent Lactate Dehydrogenase From Streptococcus Uberis and an Investigation of Its Existence in Different Forms. Journal of General Microbiology, 132(6), 1551-1560. [Link]
Sources
- 1. Preparation and purification of fructose-1,6-diphosphate [pubmed.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 6. bioquochem.com [bioquochem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Separating proteins with activated carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activated Carbon for Protein purification [zhulincarbon.com]
- 12. US5434255A - Process for purifying fructose 1,6-diphosphate - Google Patents [patents.google.com]
- 13. Ultrafiltration - SANI Membranes [sanimembranes.com]
- 14. helixchrom.com [helixchrom.com]
Safety Operating Guide
Personal protective equipment for handling Fructose-1,6-diphosphate calcium salt
A-Scientist's Guide to Safe Handling: Fructose-1,6-diphosphate calcium salt
As researchers dedicated to advancing drug development, our work is predicated on precision, diligence, and an unwavering commitment to safety. While this compound (CAS 6055-82-9) is not classified as a hazardous substance according to Regulation (EC) No 1272/2008, professional laboratory practice demands a proactive approach to safety for all chemical reagents.[1] This guide provides a detailed framework for handling this compound, ensuring both personal safety and the integrity of your research.
The primary risks associated with this compound are not from chemical toxicity but from its physical form as a fine powder.[1] Inhalation of dust and contact with eyes can cause mechanical irritation. Therefore, our protocols are designed to mitigate these specific risks through a combination of engineering controls and appropriate personal protective equipment (PPE).
Section 1: Hazard Assessment and First Line of Defense
Risk Profile:
-
Inhalation: May cause respiratory tract irritation.[2]
-
Eye Contact: Can cause irritation.[2]
-
Skin Contact: May cause slight irritation upon prolonged contact.[2]
-
Ingestion: While not acutely toxic, ingestion should always be avoided.[2]
Engineering Controls: Your Primary Safety Barrier
Before relying on PPE, the first and most effective line of defense is to minimize the generation of airborne dust.
-
Ventilated Enclosures: Whenever possible, weigh and handle the powder within a chemical fume hood or a ventilated balance enclosure (VBE).[3] The controlled airflow in these systems captures fine particles at the source, preventing them from entering the laboratory environment and your breathing zone.[3]
-
Work Practices: Handle the material gently to avoid creating dust clouds. Avoid dropping or shaking containers unnecessarily. When transferring the powder, do so over a contained surface like a disposable bench cover to simplify cleanup in case of a minor spill.[3]
Section 2: Personal Protective Equipment (PPE) Protocol
When direct handling is necessary, a standard suite of PPE is required to prevent exposure. The logic is to create a complete barrier between you and the chemical.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Safety glasses with side shields (conforming to EN 166 or OSHA 29 CFR 1910.133) | Protects eyes from airborne dust particles that can cause mechanical irritation.[2][4] |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact with the powder. Inspect gloves for tears or holes before each use.[4][5] |
| Body Protection | Long-sleeved laboratory coat | Protects skin and personal clothing from contamination by dust or spills.[4] |
| Respiratory Protection | Generally not required under normal use with engineering controls.[6] | If significant dust is unavoidable, a NIOSH-approved particulate filter (dust mask) should be used.[1][2] |
Workflow for Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination. Contaminated gloves can transfer chemical residue to your skin, lab coat, or face if removed incorrectly.
Caption: Correct sequence for donning and doffing PPE to prevent contamination.
Section 3: Emergency Procedures
Accidents, though preventable, must be planned for. Swift and correct action minimizes potential harm.
Exposure Response:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists.[4]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing.[4]
-
Inhalation: Move the affected person to fresh air. If symptoms like coughing or difficulty breathing occur, seek medical attention.[4]
-
Ingestion: Rinse the mouth with water and drink plenty of water. Do not induce vomiting. Seek medical attention if you feel unwell.[4]
Spill Response Protocol:
The response to a spill depends on its scale. The primary goal is to contain the powder and clean it up without creating more dust.
Caption: Decision workflow for responding to a chemical spill.
For any spill, avoid dry sweeping, which can aerosolize the powder.[7] Instead, use wet methods or a HEPA-filtered vacuum designed for chemical powders.[7]
Section 4: Disposal Plan
Proper disposal is the final step in the chemical handling lifecycle. While this compound is not classified as hazardous waste, it should not be disposed of in the regular trash or down the sink without consulting institutional guidelines.[8][9]
Waste Streams:
-
Contaminated Consumables: Place used gloves, weigh boats, and contaminated paper towels into a designated chemical waste container.[10] This prevents custodial staff, who are not trained in handling chemicals, from potential exposure.[8]
-
Empty Containers: Rinse empty product containers thoroughly with water. Deface or remove the label to indicate the container is empty and no longer holds a chemical.[8][11] It can then typically be disposed of in regular trash or recycling, per your institution's policy.[11]
-
Unused Product: Unused or excess chemical should be collected in a clearly labeled waste container for disposal through your institution's Environmental Health & Safety (EHS) office.[11][12]
Always formulate a disposal plan before beginning your experiment.[11] This ensures that all waste is handled safely and in compliance with local and federal regulations.[11]
References
-
Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. SFA. Retrieved from [Link]
-
Indiana University Environmental Health and Safety. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU. Retrieved from [Link]
-
National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. NSTA. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Carl ROTH. (2025, December 5). Safety Data Sheet: D-Fructose-1,6-diphosphate dicalcium salt. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - D-Fructose-1,6-diphosphate trisodium salt hydrate. Retrieved from [Link]
-
University of California, Berkeley EHS. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
-
Pi Chemicals System. (n.d.). D-Fructose 1,6-Bisphosphate Dicalcium Salt. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Working with Chemicals. National Academies Press. Retrieved from [Link]
-
Shanghai Kehua Bio-engineering Co., Ltd. (n.d.). 6055-82-9. Retrieved from [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. fishersci.dk [fishersci.dk]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. tmi.utexas.edu [tmi.utexas.edu]
- 8. sfasu.edu [sfasu.edu]
- 9. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
